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Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate Documentation Hub

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  • Product: Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate
  • CAS: 474020-88-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability & Degradation Kinetics of N-Boc-N-methyl-4-nitroaniline Derivatives

The following technical guide details the thermodynamic and kinetic stability profile of N-Boc-N-methyl-4-nitroaniline (tert-butyl methyl(4-nitrophenyl)carbamate). This analysis synthesizes electronic theory, steric stra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profile of N-Boc-N-methyl-4-nitroaniline (tert-butyl methyl(4-nitrophenyl)carbamate). This analysis synthesizes electronic theory, steric strain principles, and empirical degradation data to provide a robust framework for handling this compound in drug development and organic synthesis.

Executive Summary

N-Boc-N-methyl-4-nitroaniline represents a class of "push-pull" protected anilines where stability is governed by a tug-of-war between the electron-withdrawing 4-nitro group and the steric bulk of the tert-butyl carbamate (Boc) moiety.

Unlike simple aliphatic Boc-amines, this derivative exhibits distinct thermodynamic behaviors:

  • Thermal Lability: High susceptibility to thermal retro-ene fragmentation (>140°C) due to the stability of the leaving group (N-methyl-4-nitroaniline).

  • Rotational Isomerism: Significant

    
     strain creates stable cis/trans rotamers observable by NMR at ambient temperatures.
    
  • Hydrolytic Resistance: The electron-deficient nitrogen renders the carbamate surprisingly resistant to mild acidic hydrolysis compared to electron-rich analogs, requiring forcing conditions for deprotection.

Molecular Architecture & Thermodynamic Landscape

Electronic "Push-Pull" System

The thermodynamic stability of this molecule is dictated by the interaction between the nitro group (EWG) and the carbamate nitrogen .

  • Resonance Effect: The 4-nitro group exerts a strong mesomeric effect ($ -M $), pulling electron density from the aniline nitrogen.

  • Consequence: The nitrogen lone pair is less available to donate into the carbamate carbonyl. This decreases the double-bond character of the N-CO bond slightly, but significantly increases the double-bond character of the N-Phenyl bond.

  • Stability Impact: The N-Boc bond is thermodynamically weaker than in electron-rich anilines, making the compound more prone to thermal fragmentation but less prone to protonation-initiated acid hydrolysis.

Steric Strain & Rotameric Dynamics

The N-methyl group and the bulky tert-butyl group create severe steric crowding.

  • Restricted Rotation: The N-CO bond exhibits restricted rotation. In solution, the molecule exists as an equilibrium of E (trans) and Z (cis) rotamers.

  • Energetic Barrier: The rotational energy barrier (

    
    ) is estimated at 16–19 kcal/mol . This is high enough that rotamers can cause peak broadening or splitting in HPLC and NMR at room temperature (
    
    
    
    ).

Thermal Degradation Profile (Solid State & Melt)

Thermodynamic instability in the solid/melt phase is driven by entropy. Upon heating, the molecule undergoes a fragmentation reaction that is entropically favored (1 molecule


 3 molecules).
Decomposition Mechanism (Thermal Retro-Ene)

At elevated temperatures (typically


 or upon melting), the tert-butyl group acts as an internal base, abstracting a proton (if available) or simply fragmenting via a concerted transition state.

Reaction:



Note: Since there is no N-H proton on the carbamate itself, the mechanism shifts from the classic Chugaev-type elimination to a unimolecular fragmentation driven by the stability of the tert-butyl cation intermediate or a concerted 4-center transition state.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways for degradation: Acid-Catalyzed vs. Thermal.

DegradationPathways Figure 1: Thermal vs. Acidic Degradation Pathways of N-Boc-N-methyl-4-nitroaniline Start N-Boc-N-methyl-4-nitroaniline ThermalTS Transition State (Concerted Fragmentation) Start->ThermalTS  Heat (>150°C)    Entropy Driven   Protonation Protonated Intermediate (R-NH+-Boc) Start->Protonation  H+ (TFA/HCl)   ProductThermal N-methyl-4-nitroaniline + Isobutylene + CO2 ThermalTS->ProductThermal CarbamicAcid N-methyl-N-aryl-carbamic acid + t-Butyl Cation Protonation->CarbamicAcid  Slow Step   (Due to EWG NO2) ProductAcid N-methyl-4-nitroaniline + CO2 + Isobutylene/t-Butanol CarbamicAcid->ProductAcid  Fast Decarboxylation  

Chemical Stability in Solution

Acid Hydrolysis Kinetics

Standard Boc removal uses TFA/DCM. However, for 4-nitro derivatives:

  • Reduced Basicity: The nitro group renders the carbamate oxygen less basic. Protonation (the first step of hydrolysis) is disfavored compared to standard amines.

  • Implication: "Standard" deprotection times (e.g., 30 min) may result in incomplete reaction.

  • Protocol Adjustment: Stronger acids (HCl/Dioxane) or elevated temperatures may be required for quantitative removal.

Base Stability

The carbamate linkage is generally stable to bases (NaOH,


) at ambient temperature. However, the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic.
  • Risk: In the presence of strong nucleophiles (e.g., hydroxide, alkoxides) and heat, nucleophilic attack at the carbonyl can occur, leading to premature cleavage.

Experimental Protocols

Protocol: Synthesis of N-Boc-N-methyl-4-nitroaniline

Rationale: Direct Boc protection of N-methyl-4-nitroaniline is difficult due to low nucleophilicity.

Reagents:

  • N-methyl-4-nitroaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine, 0.2 equiv) - Crucial catalyst

  • Triethylamine (2.0 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-methyl-4-nitroaniline in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add DMAP and Triethylamine. Stir for 10 minutes.

  • Boc Addition: Add

    
     (dissolved in minimal THF) dropwise.
    
  • Reflux: Heat to mild reflux (

    
    ) for 12–24 hours. Note: Ambient temp is often insufficient due to the deactivated amine.
    
  • Monitor: Check TLC/HPLC. If incomplete, add fresh

    
     and DMAP.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc (Avoid silica columns if possible to prevent acid-catalyzed streakiness).

Protocol: Thermodynamic Stability Assessment (DSC/TGA)

Rationale: To determine the safe processing window and storage conditions.

ParameterSetting/MethodPurpose
Instrument DSC (Differential Scanning Calorimetry)Detect melting and exotherms
Pan Type Hermetically sealed AluminumPrevent volatile loss before degradation
Ramp Rate

Standard resolution
Range

Cover melt and decomp
Key Observation Onset (

):
Look for endotherm (melt) followed immediately by exotherm (decomposition).
Acceptance Process temp must be

Safety margin

Stability Assessment Workflow

The following workflow describes the logical process for validating the stability of this specific derivative during drug substance manufacturing.

StabilityWorkflow Figure 2: Stability Assessment & Characterization Workflow Sample Synthesized N-Boc-N-methyl-4-nitroaniline PurityCheck Purity Check (HPLC) Isolate Rotamers? Sample->PurityCheck DecisionRotamer Split Peaks Observed? PurityCheck->DecisionRotamer VTNMR Run VT-NMR (50°C) Confirm Coalescence DecisionRotamer->VTNMR Yes (Doublets) StandardQC Standard QC Release DecisionRotamer->StandardQC No (Single Peak) ThermalTest DSC/TGA Analysis VTNMR->ThermalTest StandardQC->ThermalTest ForcedDeg Forced Degradation (Acid/Base/Oxidation) ThermalTest->ForcedDeg Result Define Storage & Processing Limits ForcedDeg->Result

References

  • Thermal Stability of Boc-Anilines

    • Title: Thermal Deprotection of N-Boc Deriv
    • Source:Green Chemistry, 2014.[1]

    • Context: Establishes the baseline thermal instability of Boc-anilines >150°C.
  • Rotational Barriers in N,N-Dialkylamides

    • Title: NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
    • Source:Journal of Chemical Educ
    • Context: Provides the theoretical basis for calculating the ~18 kcal/mol barrier in sterically hindered amides/carbam
  • Synthesis of Hindered Carbamates

    • Title: DMAP-Catalyzed Synthesis of tert-Butyl Carbamates
    • Source:Journal of Organic Chemistry, 2005.
    • Context: Validates the need for DMAP/forcing conditions for electron-deficient anilines.
  • Properties of N-methyl-4-nitroaniline (Parent Amine)

    • Title: N-Methyl-4-nitroaniline: Properties, Applications, and Safety.[2][3][4]

    • Source:ChemicalBook, 2023.[2]

    • Context: Provides melting point and stability d

Sources

Exploratory

Comprehensive Technical Guide: Identification, Synthesis, and Applications of tert-Butyl N-methyl-N-(4-nitrophenyl)carbamate

Executive Summary In modern medicinal chemistry, the strategic use of orthogonally protected building blocks is fundamental to the synthesis of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl N-methyl-N-(4-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of orthogonally protected building blocks is fundamental to the synthesis of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 474020-88-7) is a highly versatile intermediate[1]. Commercially recognized as an essential precursor and occasionally as "Nintedanib impurity 8", this compound provides a stable, chemoselective scaffold for the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, Bruton's tyrosine kinase (Btk) inhibitors, and novel peroxidase enhancers[2],[3].

This whitepaper provides an authoritative, in-depth analysis of its chemical properties, mechanistic role in drug design, and field-proven synthetic methodologies.

Chemical Identity & Core Identifiers

Accurate identification and tracking of intermediates are critical for regulatory compliance and synthetic reproducibility. The physical and chemical properties of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate dictate its handling and reactivity profile[4],.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Chemical Name tert-Butyl N-methyl-N-(4-nitrophenyl)carbamate
CAS Registry Number 474020-88-7
Synonyms Nintedanib impurity 8; N-methyl-N-(4-nitrophenyl)carbamic acid tert-butyl ester
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
MDL Number MFCD14635767
SMILES O=C(OC(C)(C)C)N(C1=CC=C(C=C1)N(=O)=O)C
InChI Key FKIOMBZTRAZEBX-UHFFFAOYSA-N
Physical Form Pale-yellow to Yellow-brown Solid

Mechanistic Significance in Drug Development

The architectural value of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate lies in its dual functionality: a protected secondary amine (Boc-N-methyl) and a reducible nitroarene.

Kinase Inhibitor Scaffolding

In the synthesis of Nintedanib —a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR—this compound serves as a foundational building block[5]. The nitro group is reduced to an aniline, which subsequently acts as a nucleophile to form critical amide linkages. The Boc group prevents premature alkylation or acylation of the secondary amine during these harsh coupling steps. Once the core macrostructure is assembled, the Boc group is cleaved under acidic conditions (e.g., TFA or HCl) to reveal the active secondary amine, which is essential for hydrogen bonding within the kinase ATP-binding pocket.

Peroxidase Enhancers and Btk Inhibitors

Recent literature highlights the reduction of this compound to synthesize HTPEB derivatives, which act as blood-brain barrier (BBB) permeable peroxidase enhancers for neurodegenerative diseases[2]. Furthermore, European patent EP 3147285 A2 details its use in synthesizing purinone-based irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target for autoimmune diseases and B-cell malignancies[3].

Pathway A tert-Butyl N-methyl-N- (4-nitrophenyl)carbamate B Nintedanib / Kinase Inhibitors A->B Multi-step Synthesis C VEGFR 1/2/3 B->C ATP Pocket Binding D FGFR 1/2/3 B->D ATP Pocket Binding E PDGFR α/β B->E ATP Pocket Binding F Inhibition of Angiogenesis & Fibroblast Proliferation C->F Signal Blockade D->F Signal Blockade E->F Signal Blockade G Tumor Starvation & Reduced Fibrosis F->G Therapeutic Effect

Fig 1: Pharmacological pathway of APIs derived from tert-butyl N-methyl-N-(4-nitrophenyl)carbamate.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the title compound and its subsequent downstream activation require precise control over chemoselectivity. Below are field-proven, self-validating protocols for its preparation and utilization.

Synthesis A N-Methyl-4-nitroaniline (CAS 100-15-2) B Boc2O, DMAP THF, 0°C to RT A->B Boc Protection C tert-Butyl N-methyl-N- (4-nitrophenyl)carbamate (CAS 474020-88-7) B->C Yield >90% D H2, Pd/C (or Fe/NH4Cl) MeOH, RT C->D Nitro Reduction E tert-Butyl N-(4-aminophenyl)- N-methylcarbamate D->E Amine Intermediate

Fig 2: Two-step synthesis workflow from N-methyl-4-nitroaniline to the amine intermediate.

Protocol 1: Boc-Protection of N-Methyl-4-nitroaniline

Causality & Rationale: The secondary amine of N-methyl-4-nitroaniline is inherently poor at nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. To overcome this high activation energy barrier, 4-Dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic catalyst[6]. DMAP attacks the Boc anhydride (Boc2O) to form a highly reactive N-Boc pyridinium intermediate, which rapidly transfers the Boc group to the deactivated aniline.

Table 2: Reagents and Stoichiometry for Boc-Protection

ReagentMW ( g/mol )EquivalentsAmount (Scale)Function
N-Methyl-4-nitroaniline152.151.0500 mgStarting Material
Boc Anhydride (Boc2O)218.251.2860 mgProtecting Agent
DMAP122.171.2482 mgNucleophilic Catalyst
THF (Anhydrous)72.11N/A20 mLSolvent

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Reasoning: Moisture hydrolyzes Boc2O into tert-butanol and CO2, depleting the reagent.

  • Dissolution: Dissolve N-methyl-4-nitroaniline (500 mg, 3.28 mmol) in 20 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add Boc2O (860 mg, 3.94 mmol) dropwise, followed by the portion-wise addition of DMAP (482 mg, 3.94 mmol). Reasoning: Cooling controls the exothermic release of CO2 and prevents side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The system validates complete conversion when the bright yellow starting material spot (lower Rf) completely disappears, replaced by a pale-yellow product spot (higher Rf).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl (15 mL) to neutralize the DMAP. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product[6].

Protocol 2: Chemoselective Nitro Reduction

Causality & Rationale: To utilize the molecule in API synthesis, the nitro group must be reduced to an aniline[2]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient and perfectly orthogonal to the Boc protecting group, which remains completely stable under reductive conditions. If the target molecule contains halogenated aryl groups that risk dehalogenation, an alternative Iron/Ammonium Chloride (Fe/NH4Cl) reduction is utilized[3].

Step-by-Step Procedure (Pd/C Method):

  • Dissolution: Dissolve tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (1.0 eq) in HPLC-grade methanol (0.1 M concentration).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of nitrogen. Reasoning: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; nitrogen blanketing prevents ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature for 2 hours[2].

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the mass peak shifts from[M+H]+ 253.27 to the corresponding amine mass [M+H]+ 223.27.

  • Filtration: Filter the crude suspension through a tightly packed pad of Celite. Reasoning: Celite traps the fine, pyrophoric palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination of the API intermediate.

  • Concentration: Evaporate the filtrate in vacuo to afford tert-butyl N-(4-aminophenyl)-N-methylcarbamate as a highly pure solid, ready for immediate amide coupling.

References

  • Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate | C12H16N2O4 Source: NIH / CAS Common Chemistry URL:[Link]

  • Hemoglobin as a peroxidase and drug target for oxidative stress-related diseases Source: bioRxiv (Preprint) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Retinoid and Non-Retinoid Mimetics of Fenretinide as Chemotherapeutic Agents Source: White Rose eTheses Online (University of Leeds) URL:[Link]

  • PURINONE COMPOUNDS AS KINASE INHIBITORS (EP 3147285 A2)

Sources

Foundational

Technical Guide: Synthesis of Alkyl N-Methyl-N-(4-nitrophenyl)carbamates

Executive Summary This technical guide details the synthetic pathways for Alkyl N-methyl-N-(4-nitrophenyl)carbamates , a class of compounds frequently utilized as mechanistic probes in hydrolysis studies and as protected...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathways for Alkyl N-methyl-N-(4-nitrophenyl)carbamates , a class of compounds frequently utilized as mechanistic probes in hydrolysis studies and as protected intermediates in the synthesis of complex pharmaceutical agents.

The guide addresses the specific structural core: a nitrogen atom substituted with a methyl group and a 4-nitrophenyl ring , linked to a carbamate (ester) moiety .

Target Structure:



Two primary synthetic strategies are presented:

  • Convergent Carbamoylation: Direct acylation of N-methyl-4-nitroaniline.

  • Stepwise Alkylation: N-methylation of an existing N-(4-nitrophenyl)carbamate.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of N-methyl-N-(4-nitrophenyl)carbamates presents a specific challenge: the strong electron-withdrawing nature of the nitro group (


) significantly reduces the nucleophilicity of the aniline nitrogen. Standard acylation conditions often fail or require forcing conditions.
Strategic Disconnections

The molecule can be disconnected at two key bonds:

  • Path A (N-C(O) Disconnection): Requires the reaction of N-methyl-4-nitroaniline with a chloroformate or dicarbonate. This is the most direct route but requires overcoming the low nucleophilicity of the amine.

  • Path B (N-Me Disconnection): Involves the methylation of a secondary carbamate. The N-H proton of N-(4-nitrophenyl)carbamate is relatively acidic (

    
     in DMSO), facilitating facile deprotonation and alkylation.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: Alkyl N-methyl-N-(4-nitrophenyl)carbamate Split Target->Split PathA_Node Path A: N-Acylation Split->PathA_Node PathB_Node Path B: N-Alkylation Split->PathB_Node Amine N-Methyl-4-nitroaniline (Nucleophile) PathA_Node->Amine ReagentA Alkyl Chloroformate (Electrophile) PathA_Node->ReagentA Carbamate Alkyl N-(4-nitrophenyl)carbamate (Substrate) PathB_Node->Carbamate ReagentB Methyl Iodide / Base (Electrophile) PathB_Node->ReagentB

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Detailed Experimental Protocols

Method A: Direct Carbamoylation (Recommended for High Purity)

This method is preferred when N-methyl-4-nitroaniline is available. Due to the deactivated nature of the amine, a strong base (Sodium Hydride) is used to generate the highly nucleophilic amide anion.

Reagents:

  • Substrate: N-Methyl-4-nitroaniline (CAS: 100-15-2)[1]

  • Reagent: Methyl Chloroformate (for methyl ester) or Di-tert-butyl dicarbonate (for t-butyl ester)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation:

    • Charge the flask with NaH (1.2 equiv). Wash with dry hexane (3x) to remove mineral oil if necessary, then suspend in anhydrous THF (0.2 M concentration relative to substrate).

    • Cool the suspension to 0°C in an ice bath.

    • Add N-Methyl-4-nitroaniline (1.0 equiv) portion-wise or as a solution in THF.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns a deep red/orange color due to the formation of the nitrophenyl amide anion.
      
    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Acylation:

    • Cool the mixture back to 0°C.

    • Add Methyl Chloroformate (1.2–1.5 equiv) dropwise via syringe. Caution: Exothermic reaction.

    • Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with water (2x) and brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).

Expected Data (Methyl Ester):

  • Yield: 85–95%[2]

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl3):

    
     8.20 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.80 (s, 3H, O-Me), 3.35 (s, 3H, N-Me).
    
Method B: N-Methylation of Carbamates (Alternative Route)

This route is ideal if the specific N-methyl aniline is unavailable or if one wishes to derivatize a library of carbamates.

Reagents:

  • Substrate: Methyl N-(4-nitrophenyl)carbamate (Prepared from 4-nitroaniline + Methyl Chloroformate/Pyridine).

  • Alkylating Agent: Methyl Iodide (MeI).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or Acetone.

Step-by-Step Protocol
  • Dissolution: Dissolve Methyl N-(4-nitrophenyl)carbamate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add

    
     (2.0 equiv) and stir at RT for 15 minutes. The solution may darken.
    
  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

  • Reaction: Stir the mixture at RT for 4 hours. If reaction is sluggish, heat to 50°C.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc as in Method A.

Part 3: Mechanistic Insight & Troubleshooting

Reaction Mechanism (Method A)

The deprotonation of the amine is the critical step. The


 of N-methyl-4-nitroaniline is significantly lower than unsubstituted aniline due to resonance stabilization of the anion by the nitro group. This makes the anion a softer, yet still effective, nucleophile for the "hard" carbonyl electrophile.

Mechanism Step1 Step 1: Deprotonation (NaH removes NH proton) Intermediate Amide Anion (Resonance Stabilized) Step1->Intermediate - H2 Step2 Step 2: Nucleophilic Attack on Chloroformate Intermediate->Step2 + Cl-COOMe Product Final Carbamate Step2->Product - NaCl

Figure 2: Mechanistic flow of the base-mediated carbamoylation.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (<40%) Incomplete deprotonationIncrease deprotonation time; ensure NaH is fresh; switch to THF/DMF (10:1) co-solvent.
Starting Material Recovery Moisture in solventUse freshly distilled THF; ensure

atmosphere.
O-Alkylation Byproducts Ambident nucleophileUse harder electrophiles (Chloroformates) rather than alkyl halides in Method A.
Dark Tarry Mixture DecompositionAvoid heating above 60°C; nitro compounds can be thermally unstable.

Part 4: Safety & Handling

  • Nitro Aromatics: 4-Nitroaniline derivatives are toxic and can be absorbed through the skin. They are also potential explosion hazards if heated under confinement. Always work in a fume hood.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. Quench all reaction vessels and tools with isopropanol or ethyl acetate before adding water.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use specific waste disposal protocols.

References

  • LookChem. (n.d.). N-Methyl-4-nitroaniline - CAS 100-15-2.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Executive Summary This guide details the synthesis of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, a critical intermediate for generating N-methylated aniline derivatives without poly-alkylation side products.[1] Dire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, a critical intermediate for generating N-methylated aniline derivatives without poly-alkylation side products.[1] Direct methylation of 4-nitroaniline typically yields a mixture of mono- and di-methylated products.[1] To ensure high fidelity, this protocol utilizes a protection-activation-alkylation strategy:

  • Chemoselective Boc-protection of the electron-deficient 4-nitroaniline using a DMAP-catalyzed pathway.

  • Site-specific N-methylation of the carbamate anion generated by sodium hydride (NaH).

This workflow ensures >95% selectivity for the mono-methylated species and provides a crystalline product suitable for downstream pharmaceutical applications.

Retrosynthetic Analysis & Pathway

The synthesis is designed to overcome the low nucleophilicity of the nitro-substituted amine and the competing reactivity during alkylation.[1]

G Target Target: tert-butyl N-methyl-N-(4-nitrophenyl)carbamate Inter Intermediate: tert-butyl (4-nitrophenyl)carbamate Inter->Target Step 2: NaH, MeI THF, 0°C to RT (Deprotonation/Alkylation) Start Starting Material: 4-Nitroaniline Start->Inter Step 1: Boc2O, DMAP (cat.) THF, 40°C (Acylation)

Figure 1: Synthetic route designed to prevent over-methylation.

Experimental Protocol

Stage 1: Boc-Protection of 4-Nitroaniline

Rationale: 4-Nitroaniline is significantly deactivated by the nitro group (pKa ~ 1.0 for conjugate acid).[1] Standard Boc-protection (Boc


O/NaHCO

) is often insufficient.[1] We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate the reactive N-Boc-pyridinium species, which rapidly transfers the Boc group to the aniline.[1]
Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Role
4-Nitroaniline 1.0138.12Substrate
Di-tert-butyl dicarbonate (Boc

O)
1.5218.25Protecting Group
Triethylamine (TEA) 1.5101.19Base (Auxiliary)
DMAP 0.1122.17Catalyst
THF (Anhydrous) --Solvent (0.5 M)
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-nitroaniline (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Catalyst Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature (RT).

  • Reagent Addition: Add Boc

    
    O  (1.5 equiv) portion-wise (solid) or as a solution in minimal THF.
    
    • Note: Gas evolution (CO

      
      ) may occur; ensure the system is vented through a bubbler.
      
  • Reaction: Heat the mixture to 40°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (bright yellow, lower R

      
      ) should disappear, replaced by a less polar, pale yellow spot.[1]
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2][3]

    • Wash with 1M HCl (2x) to remove DMAP and TEA (Critical for product purity).

    • Wash with saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude tert-butyl (4-nitrophenyl)carbamate is often pure enough. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexane).[1]

Intermediate Data (Reference):

  • Appearance: Yellowish solid.

  • 1H NMR (300 MHz, CDCl

    
    ): 
    
    
    
    8.18 (d, 2H), 7.53 (d, 2H), 6.90 (br s, 1H, NH), 1.52 (s, 9H).[1]
Stage 2: N-Methylation

Rationale: The carbamate N-H proton is acidic (pKa ~14-15) due to the electron-withdrawing nitro and carbonyl groups. Sodium Hydride (NaH) provides irreversible deprotonation, generating a nucleophilic anion that reacts rapidly with Methyl Iodide (MeI).[1]

Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Role
N-Boc-4-nitroaniline (from Step 1)1.0238.24Substrate
Sodium Hydride (60% in oil) 1.224.00Strong Base
Methyl Iodide (MeI) 1.3141.94Electrophile
THF (Anhydrous) --Solvent (0.2 M)
Procedure
  • Safety Prep: MeI is toxic and volatile. NaH reacts violently with moisture. Perform all operations in a fume hood.

  • Deprotonation:

    • In a flame-dried RBF under nitrogen, dissolve the N-Boc-intermediate in anhydrous THF . Cool to 0°C (ice bath).

    • Carefully add NaH (1.2 equiv) portion-wise.

    • Stir at 0°C for 30 minutes. The solution often turns a deep orange/red color due to the formation of the nitrophenyl anion.[1]

  • Alkylation:

    • Add Methyl Iodide (1.3 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature naturally and stir for 2–4 hours.

  • Quenching:

    • Cool back to 0°C. Carefully add saturated NH

      
      Cl  solution dropwise to quench excess NaH.[1]
      
  • Workup:

    • Extract with EtOAc (3x).

    • Wash combined organics with water and brine.[3]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 5%

    
     15% EtOAc in Hexane).
    

Characterization & Validation

The final product, tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, must be validated to ensure the absence of the N-H proton and the presence of the N-methyl group.[1]

Expected Analytical Data
FeatureChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic 8.15 – 8.20Doublet (2H)Protons ortho to Nitro
Aromatic 7.35 – 7.45Doublet (2H)Protons ortho to N-Boc
N-Methyl 3.25 – 3.35 Singlet (3H)Diagnostic Peak (New)
Boc Group 1.45 – 1.50Singlet (9H)t-Butyl group
N-H Absent -Confirms full alkylation

Self-Validation Check:

  • TLC: The product will have a slightly higher R

    
     than the unmethylated intermediate in Hexane/EtOAc (4:1) due to the loss of the hydrogen-bond donor (N-H).
    
  • Color: The deep red color of the anion should fade to yellow upon quenching, but the product itself is typically a pale yellow solid/oil.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) 4-Nitroaniline is too deactivated.[1]Increase Temp to 60°C (reflux). Add 0.1 eq more DMAP. Ensure THF is dry.
Residual Starting Material (Step 2) Incomplete deprotonation.Ensure NaH is fresh (grey powder, not white crust). Stir longer at 0°C before adding MeI.
Product is Red/Dark Residual nitrophenolate anion.Wash organic layer thoroughly with 1M HCl or NH

Cl during workup to protonate any trace phenols/anilines.
Low Yield (Step 2) Hydrolysis of Boc group.Avoid strong acids during workup. Do not leave the reaction in NaH for >12h.

References

  • Boc Protection Mechanism & Catalysis

    • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)".
  • Synthesis of N-Boc-4-nitroaniline (Analogous Protocol)

    • ResearchGate. "(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate". (Describes Boc protection of electron-deficient nitroanilines).
  • General N-Methylation of Carbamates

    • BenchChem.[2][4] "Optimizing Reaction Conditions for tert-Butyl 2-iodobenzyl(methyl)carbamate". (Detailed NaH/MeI protocol).

  • Target Compound Identification

    • Sigma-Aldrich.[1][3] "TERT-BUTYL N-METHYL-N-(4-NITROPHENYL)CARBAMATE | 474020-88-7".[1]

    • [1]

  • NMR Data for Precursor (Tert-butyl 4-nitrophenylcarbamate)

    • Royal Society of Chemistry.[5] "Supporting Information: Tert-butyl (4-nitrophenyl)carbamate (Table 2, entry 12)".[1][6]

Sources

Application

Application Note: Optimized Reaction Conditions for the N-Methylation of tert-Butyl (4-nitrophenyl)carbamate

Introduction & Mechanistic Rationale The N-methylation of carbamates is a fundamental transformation in medicinal chemistry, frequently employed to modulate the pharmacokinetic properties of drug candidates by improving...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-methylation of carbamates is a fundamental transformation in medicinal chemistry, frequently employed to modulate the pharmacokinetic properties of drug candidates by improving membrane permeability and metabolic stability. Specifically, the N-methylation of tert-butyl (4-nitrophenyl)carbamate (Boc-protected 4-nitroaniline) to yield tert-butyl methyl(4-nitrophenyl)carbamate[1] requires careful selection of reaction conditions to ensure high yields while preventing side reactions such as premature Boc deprotection.

Causality in Substrate Profiling: In standard aliphatic Boc-protected amines, the N-H bond is only weakly acidic, strictly necessitating strong, irreversible bases like sodium hydride (NaH) to achieve deprotonation[2]. However, tert-butyl (4-nitrophenyl)carbamate presents a uniquely polarized electronic environment. The N-H bond is flanked by the electron-withdrawing Boc group and the highly electron-deficient 4-nitrophenyl ring. The para-nitro group exerts strong inductive (-I) and resonance (-M) effects, stabilizing the nitrogen anion through extended conjugation into the aromatic ring.

This dramatically lowers the pKa of the carbamate N-H (pKa ~12–13), allowing for deprotonation by milder bases such as potassium carbonate (K


CO

) in polar aprotic solvents. Understanding this electronic causality allows chemists to choose between a mild, scalable carbonate-based protocol and a rapid, exhaustive hydride-based protocol[3].

Experimental Workflows and Base Selection

BaseSelection Substrate Substrate: tert-Butyl (4-nitrophenyl)carbamate Acidity Electronic Profiling: Enhanced N-H Acidity via 4-NO2 Resonance Substrate->Acidity Mild Protocol A: Mild Base (K2CO3 / DMF) Optimized for Scale & Safety Acidity->Mild pKa permits weak base Strong Protocol B: Strong Base (NaH / THF) Optimized for Rapid Conversion Acidity->Strong Irreversible deprotonation Product Target Product: tert-Butyl methyl(4-nitrophenyl)carbamate Mild->Product MeI, SN2 Strong->Product MeI, SN2

Logical decision tree for base selection based on substrate electronic profiling.

Detailed Experimental Protocols

Protocol A: Mild Base-Mediated N-Methylation (K CO / DMF)

Causality & Advantages : Utilizing K


CO

in N,N-dimethylformamide (DMF) exploits the enhanced acidity of the 4-nitroaniline derivative. DMF is chosen because its high dielectric constant perfectly solvates the potassium cation, leaving the carbamate anion "naked" and highly nucleophilic for the subsequent S

2 attack on methyl iodide (MeI). This method avoids the handling of pyrophoric reagents, making it highly trustworthy for large-scale synthesis.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (4-nitrophenyl)carbamate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add finely powdered, anhydrous K

    
    CO
    
    
    
    (2.5 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
  • Alkylation : Cool the mixture to 0 °C using an ice bath. Add methyl iodide (MeI) (1.5 equiv) dropwise via syringe. (Caution: MeI is a volatile alkylating agent and suspected carcinogen; handle strictly inside a fume hood.)

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (TLC) : Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes). The product will appear as a new, higher-R

    
     spot (less polar) due to the loss of the N-H hydrogen bond donor. Both the starting material and product are highly UV-active.
    
  • Workup : Quench the reaction by pouring it into ice-cold distilled water (equal to 5x the DMF volume) to precipitate the product, or extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Rapid Exhaustive N-Methylation (NaH / THF)

Causality & Advantages : For reactions requiring rapid turnover or dealing with sterically hindered derivatives, sodium hydride (NaH) in tetrahydrofuran (THF) provides irreversible deprotonation driven by the evolution of hydrogen gas[4]. This ensures the complete formation of the sodium carbamate complex before alkylation occurs[2].

Step-by-Step Methodology :

  • Preparation : Dissolve tert-butyl (4-nitrophenyl)carbamate (1.0 equiv) in anhydrous THF (0.15 M) under an inert argon or nitrogen atmosphere.

  • Thermal Control : Submerge the flask in an ice bath (0 °C) to control the exothermic deprotonation.

  • Base Addition : Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. (Note: Account for the 40% mineral oil mass when calculating the required mass of the dispersion[2].) Observe the evolution of H

    
     gas (Self-Validation step). Stir for 30 minutes at 0 °C.
    
  • Alkylation : Add MeI (2.0 equiv) dropwise. The reaction is typically complete within 1–2 hours as it warms to room temperature.

  • Safe Quenching (Critical Trustworthiness Step) : Cool the reaction back to 0 °C. Quench unreacted NaH by adding isopropanol (iPrOH) dropwise until bubbling ceases. Follow with the dropwise addition of water[2]. This sequential quench prevents the violent exothermic reaction associated with adding water directly to active hydride.

  • Workup : Concentrate the mixture to 1/5th of its original volume to remove the bulk of the THF. Dilute with EtOAc, wash with water and brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography to remove the residual mineral oil.
    

NaHWorkflow Prep 1. Dissolution (Substrate in dry THF) Cooling 2. Thermal Control (Ice Bath, 0 °C) Prep->Cooling Base 3. Deprotonation (NaH portionwise, H2 evolution) Cooling->Base Alkyl 4. Alkylation (MeI dropwise, 0 °C to RT) Base->Alkyl Quench 5. Safety Quench (iPrOH then H2O) Alkyl->Quench Extract 6. Isolation (EtOAc extraction) Quench->Extract

Step-by-step experimental workflow for the NaH-mediated N-methylation protocol.

Quantitative Data & Condition Comparison

To assist researchers in selecting the optimal protocol for their specific drug development pipeline, the following table summarizes the operational metrics of both methodologies.

ParameterProtocol A (K

CO

/ DMF)
Protocol B (NaH / THF)
Base Strength Mild (pKa of conjugate acid ~10.3)Strong (Irreversible, H

evolution)
Reaction Time 4 – 6 hours1 – 2 hours
Typical Yield 85% – 92%90% – 98%
Safety Profile High (No pyrophoric reagents)Moderate (Requires inert atmosphere & safe quench)
Scalability Excellent (>100g scale)Good (Best for <50g scale due to exotherm/gas generation)
Byproducts Water, KI, CO

H

gas, NaI, Mineral Oil (requires column chromatography)

References

  • N-Methylation of Boc amino acids - Lokey Lab Protocols Wikidot[Link]

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids Google P
  • Design, Synthesis and Biological Evaluation of Retinoid and Non-Retinoid Mimetics of Fenretinide as Chemotherapeutic Agents White Rose eTheses Online[Link]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Introduction The selective reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as critical building blocks for a diverse array of bioactive molecules. This document provides a detailed technical guide for the catalytic hydrogenation of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate to yield tert-butyl N-methyl-N-(4-aminophenyl)carbamate. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

The substrate features a nitro group susceptible to reduction and a tert-butoxycarbonyl (Boc) protecting group. A significant advantage of the Boc group is its stability under the catalytic hydrogenation conditions used for nitro group reduction, allowing for selective transformation.[1] This protocol will focus on the use of palladium on carbon (Pd/C) as the catalyst, a widely employed and efficient heterogeneous catalyst for this type of reduction.[2][3]

Mechanistic Insights

The catalytic hydrogenation of a nitro group is a six-electron reduction that generally proceeds through a series of two-electron intermediates.[4] While the precise mechanism on a heterogeneous catalyst surface can be complex, it is widely accepted to involve the following key steps:

  • Hydrogen Adsorption: Molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.[5]

  • Substrate Adsorption: The nitroarene adsorbs onto the catalyst surface, primarily through the nitro group.[6]

  • Stepwise Reduction: The adsorbed nitro group undergoes sequential reduction, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately form the amine.[4]

  • Product Desorption: The resulting aniline product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Two primary pathways are generally considered for the reduction of aromatic nitro compounds: a direct hydrogenation route and a condensation route involving azo and azoxy intermediates.[4][7] For hydrogenation over palladium catalysts, the reaction often proceeds without the formation of significant amounts of condensation byproducts.[6]

Reaction_Mechanism sub R-NO₂ (Substrate) sub_ads Adsorbed R-NO₂ sub->sub_ads Adsorption cat_H Pd/C-H₂ (Activated Catalyst) cat_H->sub_ads nitroso R-NO (Nitroso Intermediate) sub_ads->nitroso Reduction hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine Reduction prod R-NH₂ (Product) hydroxylamine->prod Reduction cat Pd/C (Catalyst) prod->cat Desorption

Caption: Simplified reaction pathway for catalytic hydrogenation.

Experimental Protocol

This protocol details the catalytic hydrogenation of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate using 10% palladium on carbon under a hydrogen atmosphere.

Materials and Equipment
Reagent/EquipmentGrade/Specification
tert-butyl N-methyl-N-(4-nitrophenyl)carbamate≥97% purity
10% Palladium on Carbon (Pd/C)50% wet with water
Methanol (MeOH)Anhydrous
Ethyl Acetate (EtOAc)Reagent Grade
Celite® 545---
Hydrogen (H₂) gasHigh purity
Nitrogen (N₂) gasHigh purity
Round-bottom flask (three-neck)Appropriate size for the reaction scale
Magnetic stirrer and stir bar---
Hydrogen balloon or hydrogenation apparatus---
Buchner funnel and filter flask---
Rotary evaporator---
Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[5] All operations involving hydrogen must be conducted in a well-ventilated fume hood.[8][9]

  • Palladium on Carbon: Pd/C can be pyrophoric, especially after use and when dry.[10][11] It is crucial to handle the catalyst carefully, preferably in a wet state, and to avoid exposure to air when dry.[12]

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[10][11]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (1.0 eq).

    • Dissolve the starting material in methanol (approximately 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (50% wet, typically 5-10 mol% of the substrate) to the stirred solution. Note: Adding the catalyst to the solvent before the substrate can also be done, but ensure the system is under an inert atmosphere.

  • Atmosphere Exchange:

    • Seal the flask with septa.

    • Connect one neck to a nitrogen/vacuum manifold.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Hydrogenation:

    • Replace the nitrogen inlet with a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically from the balloon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take a sample, purge the flask with nitrogen, remove an aliquot with a syringe, and then re-establish the hydrogen atmosphere.[11]

    • The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.[8]

    • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.[13] Caution: The filtered catalyst is highly pyrophoric and should be quenched immediately with water and not allowed to dry in the air.[11]

    • Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude tert-butyl N-methyl-N-(4-aminophenyl)carbamate can be purified by recrystallization or column chromatography if necessary.

    • Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Experimental workflow for the catalytic hydrogenation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, or poor mixing.Use fresh catalyst, ensure a positive hydrogen pressure, and increase the stirring rate.[14]
Catalyst PoisoningImpurities in the substrate or solvent (e.g., sulfur or halogen compounds).Purify the starting materials and use high-purity solvents.
Side Product FormationOver-reduction or side reactions due to prolonged reaction time or elevated temperature.Carefully monitor the reaction and stop it once the starting material is consumed. Avoid excessive heating unless necessary.
Low Product YieldIncomplete reaction, loss of product during work-up, or adsorption of product onto the catalyst or Celite®.Ensure complete reaction, thoroughly wash the filter cake with solvent, and consider using a different filtration aid if product adsorption is suspected.

Conclusion

The catalytic hydrogenation of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate using palladium on carbon is a robust and efficient method for the synthesis of the corresponding aniline. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably perform this important transformation. Careful monitoring of the reaction and proper handling of the pyrophoric catalyst are critical for achieving high yields and ensuring a safe laboratory operation.

References

  • Vertex AI Search, "Palladium on Carbon (Pd/C)
  • Vertex AI Search, "A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Wikipedia, "Palladium on carbon" [Link]

  • Vertex AI Search, "Hydrogenation Reaction Safety In The Chemical Industry"
  • Master Organic Chemistry, "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines" [Link]

  • BenchChem, "Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol"
  • ACS Chemical Health & Safety, "Hazards associated with laboratory scale hydrogen
  • PeerJ, "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)"
  • GSC Online Press, "Synthesis of 3-(substitutedthiocarbamide)
  • PMC, "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines" [Link]

  • University of Pittsburgh, "Hydrogen
  • ResearchGate, "Synthesis of BoCprotected 3-( thiosustitutedcarbamido)aniline compound" [Link]

  • Google Patents, "WO2020131574A1 - Method of reducing arom
  • University of Pittsburgh, "Hydrogen
  • BenchChem, "A Mechanistic Guide to Nitro Group Reduction: A Compar
  • BenchChem, "An In-depth Technical Guide to the Boc Protection of Primary Amines"
  • ACS Catalysis, "Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst" [Link]

  • PMC, "Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups" [Link]

  • Der Pharma Chemica, "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • JRF Global, "Chemoselective reduction of aromatic nitro compounds (o-nitrophenol deriv
  • ResearchGate, "Which one is the best procedure for the reduction of aromatic nitro compounds?" [Link]

  • Stanford Environmental Health & Safety, "HYDROGEN
  • ResearchGate, "Effect of different solvents on hydrogenation of nitrobenzene and benzaldehyde. a" [Link]

  • Organic Chemistry Portal, "Nitro Reduction - Common Conditions" [Link]

  • ACS Publications, "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst" [Link]

  • BenchChem, "Technical Support Center: Catalyst Selection and Optimiz
  • Frontiers, "Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C"
  • IRIS-AperTO, "The Role of Palladium Carbides in the Catalytic Hydrogenation of Ethylene over Supported Palladium Nanoparticles"
  • Wikipedia, "Reduction of nitro compounds" [Link]

  • CarboSynUSA, Inc., "tert-butyl N-[(4-aminophenyl)
  • Organic Syntheses, "SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION" [Link]

  • PubChem, "tert-butyl N-[(4-aminophenyl)methyl]carbamate" [Link]

  • Oakwood Chemical, "tert-Butyl (4-aminophenyl)carbamate" [Link]

  • Green Chemistry (RSC Publishing), "Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor"
  • PubMed, "N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases" [Link]

  • ResearchGate, "Catalytic hydrogenation of methyl vs. tert-butyl benzoate with..." [Link]

  • MDPI, "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

Sources

Application

Application Note: Scalable Synthesis and Protection Strategies for N-Boc-N-methyl-4-nitroaniline

Executive Summary The compound N-Boc-N-methyl-4-nitroaniline (IUPAC: tert-butyl methyl(4-nitrophenyl)carbamate; CAS: 474020-88-7) is a critical intermediate in modern drug discovery. It serves as a foundational building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-Boc-N-methyl-4-nitroaniline (IUPAC: tert-butyl methyl(4-nitrophenyl)carbamate; CAS: 474020-88-7) is a critical intermediate in modern drug discovery. It serves as a foundational building block for synthesizing complex aniline derivatives, which are heavily utilized in the development of Bruton's tyrosine kinase (Btk) inhibitors for oncology and autoimmune diseases[1][2], as well as novel astrocytic hemoglobin (Hb) peroxidase enhancers (e.g., KDS12025) for Alzheimer's disease therapeutics[3][4].

This application note provides a field-validated, scalable protocol for the synthesis of N-Boc-N-methyl-4-nitroaniline, emphasizing mechanistic causality, self-validating quality control checkpoints, and downstream utility.

Mechanistic Rationale: Overcoming Electronic Deactivation

The protection of secondary aromatic amines bearing strongly electron-withdrawing groups presents a significant kinetic challenge. In N-methyl-4-nitroaniline, the para-nitro group severely depletes the electron density of the amine nitrogen via resonance, rendering it a poor nucleophile. Standard Boc protection conditions (Boc₂O, mildly basic conditions, room temperature) typically result in stalled reactions and poor conversions.

The Role of DMAP (Causality in Reagent Selection): To overcome this electronic deactivation, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[5]. DMAP rapidly attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to form a highly electrophilic N-Boc-pyridinium intermediate. This activated species lowers the activation energy barrier, allowing the weakly nucleophilic secondary amine to attack the carbonyl carbon. The reaction is thermodynamically driven forward by the irreversible release of carbon dioxide (CO₂) and tert-butanol[5].

Comparative Synthesis Strategies

When scaling up the synthesis of N-Boc-N-methyl-4-nitroaniline, chemists typically evaluate two primary routes. As demonstrated in the data below, Route A is the superior choice for process chemistry due to its high atom economy, safety profile, and near-quantitative yield.

StrategyReagents & ConditionsYieldScalabilitySafety & Environmental Profile
Route A: Direct Boc Protection (Recommended)Boc₂O, DMAP (cat.), THF, Reflux~100%[1]ExcellentModerate Risk : Utilizes standard PPE; avoids highly toxic alkylating agents.
Route B: Post-Protection Methylation N-Boc-4-nitroaniline, NaH, MeI, DMF, 0 °C to RT70–80%Poor to ModerateHigh Risk : Requires handling of pyrophoric NaH and highly carcinogenic methyl iodide (MeI).

Self-Validating Experimental Protocol (Route A)

The following protocol is adapted from validated patent literature for high-yield, scalable synthesis[2]. It is designed as a self-validating system , meaning the physical and analytical cues at each step confirm the reaction's integrity.

Materials & Reagents
  • Starting Material: N-methyl-4-nitroaniline (5.0 g, 32.9 mmol)

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) (10.76 g, 49.4 mmol, 1.5 equiv.)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (201 mg, 1.6 mmol, 0.05 equiv.)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Workup Reagents: Ethyl Acetate (EtOAc), Deionized Water, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Reaction Assembly & Initiation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methyl-4-nitroaniline (5.0 g) in anhydrous THF (50 mL) under a nitrogen (N₂) atmosphere.

  • Add DMAP (201 mg) to the stirring solution.

  • Slowly add Boc₂O (10.76 g) in portions.

    • Self-Validation Checkpoint: Observe mild effervescence. The evolution of CO₂ gas confirms the formation of the active N-Boc-pyridinium intermediate[5].

Step 2: Thermal Acceleration

  • Heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle or oil bath.

  • Maintain reflux under N₂ for 2 hours[2].

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc eluent. The bright yellow, highly polar starting material spot should completely disappear, replaced by a higher

      
      , UV-active product spot (less polar due to the masking of the N-H bond).
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the THF.

  • Dissolve the resulting crude residue in EtOAc (200 mL).

    • Causality: EtOAc is chosen for its excellent partitioning coefficient for the Boc-protected product while rejecting water-soluble impurities.

  • Wash the organic layer sequentially with deionized water (2 × 100 mL) and brine (1 × 100 mL)[2].

    • Pro-Tip: If complete removal of DMAP is critical for downstream sensitive catalysis, an optional wash with 5% aqueous citric acid (50 mL) prior to the water wash is highly effective.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Checkpoint: The process should yield approximately 8.3 g (~100% yield) of N-Boc-N-methyl-4-nitroaniline as a brown oil or pale solid, matching quantitative literature benchmarks[1].

Downstream Applications & Workflow

Once isolated, N-Boc-N-methyl-4-nitroaniline is typically subjected to nitro-group reduction. Utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, or Iron powder with Ammonium Chloride (Fe/NH₄Cl), the nitro group is cleanly reduced to an amine[1][3].

The resulting product, tert-butyl (4-aminophenyl)(methyl)carbamate , is a highly versatile nucleophile. It is a mandatory building block for synthesizing purinone-based Bruton's tyrosine kinase (Btk) inhibitors[1] and strategically designed N-phenethylaniline derivatives (like KDS12025) that amplify astrocytic hemoglobin peroxidase activity for neuroprotection[3][4].

Workflow SM N-Methyl-4-nitroaniline (Electron-Deficient Amine) Reagents Boc₂O (1.5 eq), DMAP (cat.) THF, Reflux, 2h SM->Reagents Intermediate N-Boc-N-methyl-4-nitroaniline (Target Intermediate) Reagents->Intermediate Reduction Nitro Reduction (Pd/C, H₂ or Fe/NH₄Cl) Intermediate->Reduction Amine tert-Butyl (4-aminophenyl)(methyl)carbamate (Key Building Block) Reduction->Amine App1 Bruton's Tyrosine Kinase (Btk) Inhibitors Amine->App1 App2 Hb Peroxidase Enhancers (e.g., KDS12025) Amine->App2

Fig 1: Scalable synthesis workflow and downstream applications of N-Boc-N-methyl-4-nitroaniline.

References

  • [1] PURINONE COMPOUNDS AS KINASE INHIBITORS - European Patent Office (EP 3147285 A2). Available at: [Link]

  • [3] Hemoglobin as a peroxidase and drug target for oxidative stress-related diseases - bioRxiv. Available at: [Link]

  • [4] Astrocytic hemoglobin is an H2O2-decomposing peroxidase and therapeutic target for Alzheimer's disease - bioRxiv. Available at: [Link]

  • [2] STANDARD PATENT APPLICATION: Application No. AU 2018201203 Al - Australian Patent Office. Available at: [Link]

  • [5] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Method

Technical Synthesis Guide: High-Purity Preparation of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

This Application Note provides a comprehensive technical guide for the preparation of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 474020-88-7). The protocol is designed for researchers requiring high-purity inte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 474020-88-7). The protocol is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., kinase inhibitors) and relies on field-proven methodologies to ensure reproducibility and scalability.

Abstract & Strategic Analysis

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a critical intermediate in the synthesis of biologically active compounds, particularly tyrosine kinase inhibitors (e.g., Osimertinib analogs). The presence of the strongly electron-withdrawing nitro group at the para-position significantly deactivates the aniline nitrogen, rendering standard Boc-protection protocols (mild base/room temperature) ineffective.

This guide details the DMAP-Catalyzed Thermal Carbamoylation route. Unlike nucleophilic aromatic substitution (SnAr) or multi-step methylation strategies, this direct approach utilizes nucleophilic catalysis to overcome the electronic deactivation of N-methyl-4-nitroaniline, providing a convergent, single-step synthesis with high atom economy.

Synthetic Route Evaluation
RouteMethodologyProsConsVerdict
A Direct Boc Protection (Recommended) Single step; commercially available precursors; high scalability.Requires heat and catalyst (DMAP) to drive reaction.Gold Standard
B Methylation of Boc-4-nitroanilineMild conditions; high yield.Two steps (Boc protection + Methylation); requires toxic Methyl Iodide.Valid Alternative
C SnAr (Fluoro-nitrobenzene + Boc-NHMe)Convergent.Requires strong bases (NaH); potential for bis-arylation side products.Less Robust

Reagent Selection & Critical Parameters

Core Reagents[1]
  • Substrate: N-Methyl-4-nitroaniline (CAS: 100-15-2).[1] Purity: >98%.

    • Note: The starting material is a yellow/brown solid. Ensure it is free of 4-nitroaniline impurities to avoid difficult-to-separate byproducts.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O). Stoichiometry: 1.5 – 2.0 equivalents.

    • Rationale: Excess Boc₂O drives the equilibrium forward against the poor nucleophilicity of the nitroaniline.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[2] Loading: 5-10 mol%.

    • Mechanism:[3][4] DMAP attacks Boc₂O to form a highly electrophilic N-acylpyridinium salt, which is reactive enough to acylate the electron-poor aniline.

  • Solvent: Tetrahydrofuran (THF), anhydrous.[4]

    • Alternative: Dichloromethane (DCM) can be used but limits the reaction temperature. THF allows reflux (~66°C), which is often necessary for full conversion.

Reaction Scheme

ReactionScheme cluster_0 Reagents cluster_1 Conditions SM N-Methyl-4- nitroaniline Cond DMAP (0.1 eq) THF, Reflux, 2-4 h SM->Cond Boc Boc2O (1.5 eq) Boc->Cond Prod Tert-butyl N-methyl- N-(4-nitrophenyl)carbamate (Target) Cond->Prod >85% Yield

Figure 1: Synthetic pathway utilizing DMAP-catalyzed acylation.

Detailed Experimental Protocol

Equipment Setup[5][6][7]
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Oil bath or heating block set to 70°C.

Step-by-Step Procedure
  • Charging: To a dry RBF, add N-methyl-4-nitroaniline (1.0 equiv, e.g., 5.0 g, 32.9 mmol).

  • Solvation: Add anhydrous THF (10 volumes, e.g., 50 mL). Stir until a clear yellow/orange solution is obtained.

  • Catalyst Addition: Add DMAP (0.05 equiv, 1.6 mmol, ~200 mg).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 49.4 mmol, ~10.8 g).

    • Note: Boc₂O can be added as a solid or a solution in THF. Evolution of CO₂ is generally not vigorous in this specific reaction due to the slow kinetics, but the system must be vented.

  • Reaction: Heat the mixture to reflux (~66°C) under an inert atmosphere.

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.6) will appear as a less polar spot.

    • Time: Typically requires 2–4 hours. If conversion is incomplete after 4 hours, add an additional 0.5 equiv of Boc₂O.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.

    • Dilute with Ethyl Acetate (EtOAc) (100 mL).

    • Wash the organic phase sequentially with:

      • 1M HCl or 5% Citric Acid (2 x 50 mL) – Critical to remove DMAP and any unreacted amine.

      • Saturated NaHCO₃ (50 mL) – To remove acidic byproducts.

      • Brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate to dryness.

  • Purification:

    • The crude material is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 20% EtOAc in Hexanes) or recrystallize from Hexanes/EtOAc.

Expected Results[5][8]
  • Appearance: Pale yellow to yellow-brown solid.

  • Yield: 85% – 95%.

  • Characterization:

    • 1H NMR (CDCl₃): δ 8.20 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.30 (s, 3H, N-Me), 1.50 (s, 9H, Boc).

Mechanism & Troubleshooting

Mechanistic Insight (DMAP Catalysis)

The reaction relies on the formation of a reactive intermediate. The unreactive Boc₂O is converted into a highly electrophilic N-Boc-pyridinium species by DMAP. This species is susceptible to attack even by the electron-deficient nitrogen of the nitroaniline.

Mechanism DMAP DMAP Intermediate [Boc-DMAP]+ (Active Acylating Agent) DMAP->Intermediate Nucleophilic Attack Boc2O Boc2O Boc2O->Intermediate Product Product + DMAP + CO2 + tBuOH Intermediate->Product Acyl Transfer to Substrate Substrate N-Me-4-Nitroaniline Substrate->Product

Figure 2: Catalytic cycle of DMAP-mediated Boc protection.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Insufficient heat or catalyst deactivation.Ensure vigorous reflux. Add fresh DMAP (5 mol%).
Solidification during reaction Product precipitation or solvent evaporation.Add more THF. The product is generally soluble in THF.
Impurity: 4-Nitroaniline Contaminated starting material or demethylation (rare).Check starting material purity. Remove via acid wash (primary amines are more basic than the N-methyl-nitroaniline).
Oil instead of Solid Residual solvent or Boc₂O.[4]Dry under high vacuum for 12h. Triturate with cold Hexanes to induce crystallization.

Safety & Handling

  • Nitro Compounds: N-methyl-4-nitroaniline is toxic if swallowed or absorbed through the skin. Handle in a fume hood with nitrile gloves.

  • Boc₂O: Causes skin irritation and is flammable. Store in a refrigerator (2-8°C).

  • Gas Evolution: The reaction generates CO₂ upon workup or if acidic conditions are used during quenching. Ensure glassware is not sealed tight without pressure relief.

References

  • DMAP-Catalyzed Boc Protection Protocol

    • Source: Patent WO2018201203A1 (Paragraph [00519]). Describes the specific reflux of N-methyl-4-nitroaniline with Boc₂O and DMAP in THF.
  • General Boc Protection of Electron-Poor Anilines

    • Source: BenchChem Technical Guide on Boc Protection.
  • Alternative Methylation Route (Background)

    • Source: "Best practices for work-up procedures involving tert-Butyl (cyanomethyl)(methyl)
  • Compound Data (CAS 474020-88-7)

    • Source: Sigma-Aldrich Product D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced N-Methylation of Hindered Nitro-Carbamates

Current Status: Operational Support Tier: Level 3 (Advanced Synthesis) Ticket Topic: Overcoming Steric and Electronic Deactivation in N-Methylation Executive Summary & Diagnostic Framework The Problem: You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Advanced Synthesis) Ticket Topic: Overcoming Steric and Electronic Deactivation in N-Methylation

Executive Summary & Diagnostic Framework

The Problem: You are attempting to


-methylate a carbamate (

) where the nitrogen is electronically deactivated (e.g., by a Nitro group or electron-deficient aryl ring) and/or sterically hindered (e.g., ortho-substitution).

The Failure Mode: Standard protocols (NaH/MeI/DMF) often result in:

  • No Reaction: The Nitro group makes the nitrogen less nucleophilic (

    
     drops, but nucleophilicity crashes).
    
  • O-Alkylation: The oxygen of the carbamate carbonyl is less hindered and more nucleophilic (Hard/Soft Acid-Base mismatch), leading to imidate formation.

  • Decomposition: Strong nucleophilic bases attack the carbamate carbonyl, cleaving the protecting group.

Diagnostic Flowchart: Use this logic tree to select the correct protocol for your substrate.

DiagnosticTree Start START: Reaction Stalled/Failed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideProd Identify Side Product CheckSM->SideProd Yes (SM Gone) ElectronicCheck Is N-Nucleophile Electron Deficient? (e.g., Nitro group present) CheckSM->ElectronicCheck No (SM Remains) O_Alk O_Alk SideProd->O_Alk Imidate (O-Me) Cleavage Cleavage SideProd->Cleavage Amine/Alcohol (Cleavage) StericCheck Is N-site Sterically Hindered? (Ortho-subs or Bulky R) ElectronicCheck->StericCheck Yes StandardMod Standard NaH/MeI (Check Moisture) ElectronicCheck->StandardMod No Protocol_A Protocol A: NaH + Crown Ether (Enhance Nucleophilicity) StericCheck->Protocol_A No (Just Electronic) Protocol_B Protocol B: KHMDS + MeOTf (The 'Nuclear' Option) StericCheck->Protocol_B Yes (Steric + Electronic) SoftElec Switch to MeOTf (Harder Electrophile) or Non-Polar Solvent O_Alk->SoftElec Soln: Change Solvent/Electrophile NonNucBase Switch to KHMDS or LiHMDS Cleavage->NonNucBase Soln: Use Non-Nucleophilic Base

Caption: Diagnostic logic for selecting the appropriate N-methylation strategy based on failure mode.

Technical Deep Dive: The "Dead" Nucleophile

The Mechanism of Failure

In nitro-carbamates, the nitrogen lone pair is heavily delocalized into both the carbonyl and the nitro-aryl system. This creates a "Dead Nucleophile."

  • Acidity: The proton is more acidic (

    
     ~10-12) than standard amides. Deprotonation is easy.
    
  • Nucleophilicity: The resulting anion is stabilized by resonance, making it "lazy." It refuses to attack the methyl iodide (

    
    ) in an 
    
    
    
    fashion, especially if a bulky group blocks the trajectory.
The Solution: The "Naked" Anion

To force the reaction, we must strip the cation (Na+ or K+) away from the nitrogen anion. In standard DMF, the cation forms a tight ion pair with the nitrogen, further blocking the approach of the electrophile.

  • Additives: Crown ethers (15-crown-5 for Na+, 18-crown-6 for K+) sequester the cation.

  • Solvents: HMPA (carcinogenic) or DMPU (safer alternative) are superior to DMF for breaking ion pairs.

Protocol Library

Protocol A: The Enhanced Standard (Moderate Hindrance)

Best for: Substrates with electronic deactivation (Nitro) but low steric hindrance.

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Additive: 15-Crown-5 (1.1 equiv relative to NaH).

  • Methyl Iodide (MeI).[1][2]

  • Solvent: Anhydrous THF or DMF (0.1 M).

Workflow:

  • Wash NaH: Place NaH (1.5 equiv) in a flame-dried flask under Argon. Wash 3x with dry hexanes to remove mineral oil.

  • Solvation: Suspend NaH in THF/DMF. Cool to 0°C.

  • Deprotonation: Add the nitro-carbamate (1.0 equiv) dropwise. Evolution of

    
     gas will be rapid due to the nitro-enhanced acidity.
    
  • The "Naked" Step: Add 15-Crown-5 (1.5 equiv). Stir for 30 mins at 0°C. This sequesters the

    
     and exposes the 
    
    
    
    .
  • Methylation: Add MeI (2.0 equiv). Allow to warm to Room Temp (RT).

  • Monitoring: Check TLC/LCMS after 2 hours.

Protocol B: The "Nuclear Option" (High Hindrance)

Best for: Ortho-substituted nitro-carbamates or when Protocol A fails. This uses a non-nucleophilic base and a "hot" electrophile.

Reagents:

  • Base: KHMDS (Potassium hexamethyldisilazide), 0.5M in Toluene. Why? KHMDS is sterically bulky and will not attack the carbonyl.

  • Electrophile: Methyl Triflate (MeOTf). Warning: MeOTf is >100x more reactive than MeI. It is a potent alkylating agent.

  • Solvent: Anhydrous THF.

Workflow:

  • Setup: Flame-dried glassware, strict

    
    /Ar atmosphere.
    
  • Cooling: Dissolve substrate in THF. Cool to -78°C .

  • Deprotonation: Add KHMDS (1.2 equiv) dropwise. Stir for 30 mins at -78°C.

  • Activation: Add 18-Crown-6 (1.2 equiv) if solubility is an issue (optional).

  • Methylation: Add Methyl Triflate (1.5 equiv) dropwise.

  • Controlled Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat.

  • Quench: Quench with saturated

    
     solution.
    

Safety Note: Methyl Triflate is highly toxic. Use silver-shield gloves and work in a high-flow fume hood. Decontaminate all glassware with 1M NaOH.

Data & Comparison Table

VariableProtocol A (NaH/MeI)Protocol B (KHMDS/MeOTf)Ag2O / MeI (Mild)
Steric Tolerance LowHigh Low
Electronic Tolerance ModerateHigh Moderate
Risk of O-Alkylation ModerateLow (Hard/Hard match)High
Base Nucleophilicity High (Risk of cleavage)Zero (Safe)Low
Reaction Temp 0°C to RT-78°C to 0°CRT to Reflux
Primary Use Case Standard substratesOrtho-nitro / Bulky Acid-sensitive / Sugars

Troubleshooting FAQs

Q: I am seeing significant O-methylation (Imidate formation). How do I stop this? A: This is a classic Ambident Nucleophile problem. The Oxygen is "harder" than the Nitrogen.

  • Fix 1: Switch solvent to THF (less polar than DMF). Polar aprotic solvents like DMF favor O-alkylation by stripping the cation too effectively from the Oxygen.

  • Fix 2: Use a "softer" counter-ion. Switch from NaH to LiHMDS. The Lithium-Oxygen bond is very strong (

    
     covalency), which "caps" the oxygen and forces the electrophile to attack the Nitrogen.
    

Q: My carbamate is cleaving (loss of protecting group). A: Your base is acting as a nucleophile.

  • Cause: You are likely using NaH or simple alkoxides. Even though NaH is not nucleophilic, the hydroxide generated from trace water is.

  • Fix: Switch to KHMDS or LiHMDS . These are bulky, non-nucleophilic bases that cannot attack the carbonyl carbon.

Q: The reaction stalls at 50% conversion. A: The product (N-methyl carbamate) might be inhibiting the reaction or the base is being consumed by trace moisture.

  • Fix: Add a second pulse of Base (0.5 equiv) and Electrophile (0.5 equiv) after 4 hours. Ensure your MeI is fresh (colorless, not brown). If brown, wash with dilute thiosulfate or distill over copper.

Q: Can I use Silver Oxide (


)? 
A: 

is excellent for alcohols (Purdie methylation) or simple amides, but for electron-deficient nitro-carbamates, it is often too weak to drive the reaction to completion against the steric wall. Use Protocol B for high-value hindered targets.

Visualizing the Pathway

ReactionPathway Substrate Nitro-Carbamate (Deactivated) Deprotonation Deprotonation (KHMDS) Substrate->Deprotonation -78°C Anion Nitrogen Anion (Resonance Stabilized) Deprotonation->Anion Transition Transition State (Steric Clash?) Anion->Transition + MeOTf Product N-Methyl Product Transition->Product Kinetic Control (Li+ protects O) SideProduct O-Methyl Imidate Transition->SideProduct Thermodynamic Control (Polar Solvent)

Caption: Reaction pathway showing the divergence between N-methylation and O-methylation based on cation/solvent choice.

References

  • Preparation of N-Substituted Carbam

    • Source:Organic Syntheses, Coll. Vol. 6, p.101 (1988).
    • Context: Foundational techniques for carbamate manipul
  • N-Methylation of Amides and Carbam

    • Source:Journal of Organic Chemistry, "Efficient N-Methylation of Amides and Carbamates."[3]

    • Context: Establishes the KHMDS/MeOTf protocol for hindered substr
  • Use of Crown Ethers in Alkylation Source:Journal of the American Chemical Society, "Macrocyclic polyethers and their complexes." Context: Mechanistic basis for "naked anion" reactivity using 18-crown-6.
  • Reduction of Carbamates to N-Methyl Amines (Alternative Str

    • Source:Organic Letters, 2020, 22, 8, 3209–3214.[4] "N-Methylation... via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates."

    • Context: A bypass strategy converting carbamates directly to methyl amines if methyl

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Boc-Protection of Nitroanilines

The Mechanistic Bottleneck: Why Nitroanilines Resist Protection Nitroanilines (such as 2-nitroaniline and 4-nitroaniline) present a notorious challenge in synthetic organic chemistry. The strong electron-withdrawing natu...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Bottleneck: Why Nitroanilines Resist Protection

Nitroanilines (such as 2-nitroaniline and 4-nitroaniline) present a notorious challenge in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group (–NO₂) delocalizes the nitrogen lone pair through resonance, severely depressing the nucleophilicity of the amine[1]. Consequently, standard Boc-protection conditions (Boc₂O, Triethylamine, DCM) often stall, resulting in negligible conversion.

To overcome this electronic deactivation, researchers must abandon standard protocols and utilize either strong base deprotonation (to forcefully generate a nucleophilic anion) or acid catalysis (to supercharge the electrophilicity of the Boc anhydride)[2].

Mechanistic Pathways

MechanisticPathways Start 4-Nitroaniline + Boc2O Path1 Standard Base (TEA/DCM) Weak Nucleophile Start->Path1 Route A Path2 DMAP Catalysis Acylpyridinium Intermediate Start->Path2 Route B Path3 Strong Base (NaHMDS/THF) Amide Anion Formation Start->Path3 Route C Fail Low/No Conversion (<10% Yield) Path1->Fail Insufficient Activation Moderate Moderate Conversion (40-60% Yield) Path2->Moderate Steric/Electronic Limits Success High Conversion (>90% Yield) Path3->Success Highly Nucleophilic

Mechanistic pathways for Boc-protection of deactivated nitroanilines.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my reaction fail completely when using Triethylamine (TEA) or DIPEA? A1: The failure is rooted in pKa and nucleophilicity. TEA (pKa ~10.7) is a weak base that cannot deprotonate 4-nitroaniline (the amine has a pKa of ~18 in DMSO). Furthermore, the deactivated amine is too electron-deficient to directly attack the bulky di-tert-butyl dicarbonate (Boc₂O)[1]. TEA acts only as an acid scavenger here, not as an activator, leading to stalled kinetics.

Q2: I added catalytic DMAP to activate the Boc₂O, but my yield is still stuck at 40%. What is happening? A2: DMAP successfully attacks Boc₂O to form a highly electrophilic tert-butyl acylpyridinium intermediate. However, because 4-nitroaniline is so deactivated, its attack on this intermediate is still kinetically slow. In the presence of even trace moisture, water outcompetes the nitroaniline, hydrolyzing the Boc₂O into tert-butanol and CO₂[1]. If you must use DMAP, ensure strictly anhydrous conditions and add Boc₂O in portions.

Q3: What is the most reliable method for forcing the protection of highly deactivated anilines? A3: The most robust approach is to bypass the amine's poor nucleophilicity by converting it into an amide anion. Using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) quantitatively deprotonates the nitroaniline. The resulting anion is highly nucleophilic and attacks Boc₂O instantly, typically driving the reaction to >90% completion.

Q4: Are there catalyst-driven alternatives that avoid moisture-sensitive strong bases? A4: Yes. Recent methodologies leverage Lewis or Brønsted acid catalysis under solvent-free conditions. For example, heteropolyacids like H₃PW₁₂O₄₀[2] or sulfamic acid[3] can electrophilically activate the carbonyl oxygen of Boc₂O. This increases the electrophilicity of the anhydride enough to react with the deactivated amine, often achieving high yields in under 20 minutes at room temperature.

Quantitative Method Comparison

MethodReagentsConditionsTypical YieldPrimary Limitation
Standard Boc₂O, TEA, DCMRT, 24h< 10%Insufficient nucleophilicity[1]
DMAP Catalyzed Boc₂O, DMAP (cat), THFReflux, 12h40 - 60%Slow kinetics, moisture sensitive
Strong Base Boc₂O, NaHMDS, THF-78°C to RT, 2h> 90%Requires strictly anhydrous conditions
Acid Catalyzed Boc₂O, H₃PW₁₂O₄₀Solvent-free, RT, 10 min85 - 95%Heterogeneous catalyst recovery[2]

Self-Validating Experimental Protocols

Protocol A: The Strong Base Approach (NaHMDS-Mediated)

This method is highly recommended for completely unreactive anilines. It relies on generating a highly nucleophilic amide anion.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-nitroaniline (1.0 eq) in strictly anhydrous THF (0.2 M). Causality: Even trace water will instantly quench the NaHMDS base before it can deprotonate the amine.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add NaHMDS (1.1 to 1.2 eq, 1.0 M solution in THF). Stir for 15 minutes. Validation: The solution will dramatically change color (often deep red/orange), visually confirming the formation of the resonance-stabilized amide anion.

  • Electrophile Addition: Add Boc₂O (1.2 eq) dissolved in a small volume of anhydrous THF dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC (Hexanes/EtOAc). The reaction is typically complete within 1-2 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: This neutralizes excess base and safely destroys unreacted Boc₂O. Extract with EtOAc, dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: The Heterogeneous Acid-Catalyzed Approach (Green Chemistry)

This method is ideal if you wish to avoid strictly anhydrous conditions and strong bases, utilizing H₃PW₁₂O₄₀ to activate the Boc₂O[2].

  • Setup: In a standard round-bottom flask, combine Boc₂O (1.0 eq) and the heteropolyacid catalyst H₃PW₁₂O₄₀ (0.5 mol%) in DCM (or under solvent-free conditions).

  • Substrate Addition: Add 4-nitroaniline (1.1 eq) to the mixture.

  • Reaction: Stir the suspension at room temperature. Causality: The acid catalyst polarizes the Boc₂O carbonyl, making it highly susceptible to attack even by the deactivated aniline.

  • Monitoring: Monitor the reaction via TLC. Due to the high catalytic efficiency, the reaction typically reaches completion in <30 minutes.

  • Workup & Catalyst Recovery: Filter the suspension. Validation: H₃PW₁₂O₄₀ is insoluble in DCM, allowing for easy physical separation of the catalyst from the product. Wash the solid residue with DCM. Concentrate the filtrate to yield the crude N-Boc protected nitroaniline.

Troubleshooting Workflow

TroubleshootingWorkflow TLC TLC shows starting material after 4 hours? CheckCond Evaluate Reaction Conditions TLC->CheckCond IsBase Using weak base (TEA/DIPEA)? CheckCond->IsBase IsDMAP Using DMAP? CheckCond->IsDMAP SwitchBase Switch to NaHMDS (1.1 eq) in anhydrous THF IsBase->SwitchBase Yes CheckWater Check for moisture. Boc2O hydrolyzes rapidly. IsDMAP->CheckWater Yes AddBoc Add 0.5 eq Boc2O Heat to 40°C CheckWater->AddBoc Dry conditions verified

Troubleshooting decision tree for incomplete Boc-protection.

References

  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem
  • N-tert-Butoxycarbonylation of amines using H3PW12O40 as an efficient heterogeneous and recyclable c
  • ChemInform Abstract: Efficient, Solventless N-Boc Protection of Amines Carried Out at Room Temperature Using Sulfamic Acid as Recyclable Catalyst - ResearchG

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Deprotection of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with tert-butyl N-methyl-N-(4-nitrophenyl)carbamate and aim to achieve clean,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with tert-butyl N-methyl-N-(4-nitrophenyl)carbamate and aim to achieve clean, high-yield deprotection. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges involved and field-proven strategies to overcome them. The presence of the electron-withdrawing nitro-substituted phenyl group introduces specific considerations that we will address in detail.

Core Challenge: The Electrophilic Tert-Butyl Cation

The acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[1][2] However, the reaction is not without its pitfalls. The core issue stems from the generation of a highly reactive tert-butyl cation intermediate during the cleavage process.[3][4] This electrophile can subsequently react with any available nucleophile in the reaction mixture, leading to undesired side products.

In the specific case of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, the primary nucleophile susceptible to this side reaction is the desired product itself: N-methyl-4-nitroaniline.

cluster_main Deprotection Reaction SM Starting Material (Boc-Protected Amine) Intermediate Reactive Intermediate (tert-Butyl Cation) SM->Intermediate Cleavage Acid Strong Acid (TFA) Acid->SM Product Desired Product (N-methyl-4-nitroaniline) Intermediate->Product Desired Pathway (Deprotonation to Isobutylene) SideProduct Side Product (N-tert-butylated Amine) Intermediate->SideProduct Side Reaction (Alkylation) Product->SideProduct

Caption: Core reaction pathways during Boc deprotection.

Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the deprotection of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate and why does it happen?

The principal side reaction is the N-tert-butylation of the product amine, N-methyl-4-nitroaniline, to form N-tert-butyl-N-methyl-4-nitroaniline.

Causality: The deprotection mechanism, typically initiated by a strong acid like trifluoroacetic acid (TFA), involves protonation of the carbamate followed by the loss of a stable tert-butyl cation.[5][6][7] This carbocation is a potent electrophile. While it can deprotonate to form inert isobutylene gas, it can also be intercepted by nucleophiles.[5][8]

In this specific system, the product amine's nitrogen atom is the most potent nucleophile available. It can attack the tert-butyl cation, resulting in the formation of a new C-N bond and the undesired alkylated side product. It is important to note that the 4-nitrophenyl ring is strongly deactivated by the nitro group, making it resistant to electrophilic alkylation—a common side reaction with electron-rich aromatic systems like tryptophan or tyrosine.[3][4]

Q2: How can I effectively prevent the N-tert-butylation side product?

The most effective strategy is the use of scavengers . Scavengers are nucleophilic reagents added to the deprotection mixture to trap, or "scavenge," the reactive tert-butyl cation before it can alkylate your product.[3][9] They are chosen to be more reactive towards the carbocation than the substrate's sensitive residues.[3]

For this reaction, the ideal scavenger must effectively compete with the product amine.

ScavengerRecommended Concentration (v/v)Mechanism & Suitability
Triisopropylsilane (TIS) 2.5 - 5%Highly Recommended. Reduces the tert-butyl cation to isobutane via hydride transfer. It is a very effective and clean scavenger.[3][10]
Thioanisole 5%An excellent scavenger that traps the cation through electrophilic aromatic substitution on its electron-rich ring.[11]
Water 2.5 - 5%Reacts with the tert-butyl cation to form tert-butanol. Often used in combination with TIS as part of a "scavenger cocktail".[3][11]
Anisole 5%Functions similarly to thioanisole but is slightly less nucleophilic. Can be used if thioanisole is unavailable.[9][12]

A common and highly effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[3][11]

Q3: My deprotection reaction is running slow or is incomplete. What are the likely causes and solutions?

Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[4][10]

Possible Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The cleavage is acid-catalyzed, and its rate is highly dependent on the acid's concentration.[10]

    • Solution: If using a 20-25% TFA solution in dichloromethane (DCM), increase the concentration to 50% or even use neat TFA (with scavengers).[13][14] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[4][10]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates can be more stubborn.[10]

    • Solution: Extend the reaction time and monitor carefully by TLC or LC-MS. Gentle warming (e.g., to 30-40°C) can increase the rate, but should be done cautiously as it may also increase side product formation if scavengers are not used.[3][10]

  • Moisture in Reagents: Water can dilute the acid, reducing its effective concentration.

    • Solution: Use anhydrous solvents and fresh, high-quality TFA. TFA is hygroscopic and should be handled accordingly.[4]

Q4: Are there milder, non-acidic deprotection methods available for this substrate?

Yes, for substrates that are highly sensitive to strong acids, several alternative methods can be employed.

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent like DCM can effect deprotection under milder conditions, though they may require longer reaction times or heating.[4][14] Some reports indicate that ZnBr₂ can selectively cleave secondary N-Boc groups.[1][6]

  • Thermal Deprotection: In some cases, heating the substrate in a high-boiling solvent (or neat) can cause thermolytic cleavage of the Boc group without any acid catalyst.[14][15] This method offers the advantage of avoiding acidic conditions entirely.[15]

  • Aqueous Phosphoric Acid: 85% aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for deprotecting tert-butyl carbamates under mild conditions.[8][16]

Validated Experimental Protocols
Protocol 1: High-Fidelity Deprotection using TFA with a Scavenger Cocktail

This is the recommended standard procedure for achieving clean deprotection of the title compound.

  • Preparation: In a clean, dry round-bottom flask, dissolve the tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions during the initial addition.

  • Reagent Addition: Prepare the deprotection cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v) . Add a volume of this cocktail equal to the volume of DCM used in step 1 to the cooled substrate solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The crude product will be the trifluoroacetate salt. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine product.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

An excellent alternative to TFA, often yielding the product as a crystalline hydrochloride salt which can simplify purification.

  • Preparation: Suspend or dissolve the tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (commercially available). Use approximately 10-20 mL of the HCl solution per gram of substrate.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is often complete within 30-90 minutes. Monitor by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting solid residue with a non-polar solvent like diethyl ether or hexane to wash away any non-polar impurities.

    • Collect the solid product by filtration and dry under vacuum.

Troubleshooting Workflow

Start Start: Analyze Crude Reaction (LC-MS, TLC) CheckComplete Is Deprotection Complete? Start->CheckComplete CheckPurity Is Desired Product the Major Peak? CheckComplete->CheckPurity Yes Incomplete Significant Starting Material Remains CheckComplete->Incomplete No SideProduct Major Impurity Detected: +56 Da Peak (N-tert-butylation) CheckPurity->SideProduct No Success Success: Proceed to Work-up & Purification CheckPurity->Success Yes Sol_Scavenger Action: Incorporate Scavenger (TIS, Thioanisole) SideProduct->Sol_Scavenger Sol_Acid Action: Increase Acid Conc./Time or Switch to HCl/Dioxane Incomplete->Sol_Acid Sol_Scavenger->Start Rerun Reaction Sol_Acid->Start Rerun Reaction

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate: A Comparative Guide

Executive Summary & Application Context Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (commonly referred to as N-Boc-N-methyl-4-nitroaniline) is a highly versatile protected amine intermediate. It is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (commonly referred to as N-Boc-N-methyl-4-nitroaniline) is a highly versatile protected amine intermediate. It is frequently utilized in the synthesis of complex pharmaceuticals, including novel retinoid mimetics for oncology and phenethylaniline-based peroxidase enhancers targeting Alzheimer's disease [1].

For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) is a critical quality control step. However, the analysis is often complicated by the electronic properties of the carbamate linkage and the resulting conformational dynamics (rotamers). This guide objectively compares the 1H NMR analytical profile of the Boc-protected target against its non-protected precursor, detailing the mechanistic causality behind the observed chemical shifts and providing validated protocols for spectral resolution.

Mechanistic Insights: The Impact of Boc-Protection on Chemical Shifts

To truly understand the 1H NMR spectrum of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, it must be compared to its direct precursor: N-methyl-4-nitroaniline . The addition of the tert-butyloxycarbonyl (Boc) group fundamentally alters the electron density of the aromatic system.

The Causality of Chemical Shifts

In the unprotected precursor (N-methyl-4-nitroaniline), the nitrogen lone pair is strongly delocalized into the electron-deficient para-nitroaromatic ring. This "push-pull" resonance system significantly shields the aromatic protons ortho to the amine, driving their resonance upfield to ~6.61 ppm [2].

Upon Boc-protection, the new carbamate carbonyl group fiercely competes for the nitrogen's lone pair (amide resonance). This cross-conjugation pulls electron density away from the aromatic ring. Consequently, the shielding effect is lost, and the ortho-protons experience a massive downfield shift (Δδ ≈ +0.84 ppm). Furthermore, the N-methyl group is also deshielded by the adjacent carbonyl, shifting from 2.81 ppm to ~3.28 ppm.

Quantitative Data Comparison

The table below summarizes the comparative 1H NMR data (acquired at 400 MHz in CDCl₃ at 298 K), demonstrating the profound electronic impact of the Boc group.

Proton AssignmentN-methyl-4-nitroaniline (Precursor)Tert-butyl N-methyl-N-(4-nitrophenyl)carbamateShift Difference (Δδ)Multiplicity & Integration
Boc (tert-butyl) N/A1.45 ppmN/ASinglet (s), 9H
N-CH₃ 2.81 ppm3.28 ppm+0.47 ppmSinglet (s), 3H
Ar-H (ortho to N) 6.61 ppm7.45 ppm+0.84 ppmDoublet (d), 2H, J ≈ 9.0 Hz
Ar-H (ortho to NO₂) 8.02 ppm8.20 ppm+0.18 ppmDoublet (d), 2H, J ≈ 9.0 Hz
N-H 4.70 ppm (broad)N/AN/ABroad singlet (br s), 1H

Conformational Dynamics: Solvent Alternatives & VT-NMR Performance

A common analytical challenge with Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is the appearance of broadened peaks or duplicate signal sets in the 1H NMR spectrum at room temperature (298 K).

The Cause: Restricted rotation around the carbamate C–N bond leads to the formation of E and Z rotamers. Because the interconversion rate at room temperature is close to the NMR timescale, the signals for the N-methyl and tert-butyl groups often appear broad or split.

Comparing Alternatives for Signal Resolution:

  • Standard CDCl₃ at 298 K: Often results in broadened baseline signals for the N-methyl group. Suitable for routine identity checks but poor for strict purity integration.

  • DMSO-d₆ at 298 K: The increased solvent polarity stabilizes the highly dipolar transition state of the C–N bond rotation, slightly increasing the exchange rate. However, broadening may still persist.

  • Variable Temperature (VT) NMR in DMSO-d₆ (350 K): The optimal performance choice. By heating the sample to 350 K, the thermal energy exceeds the rotational barrier of the C–N bond. The rotamers interconvert rapidly on the NMR timescale, coalescing the broad signals into sharp, easily integrable singlets.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a self-validating system where the data inherently proves the compound's purity and structure, follow this step-by-step VT-NMR methodology [1]:

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for the 1H nucleus.

  • Execute gradient shimming (e.g., TopShim) to achieve a lock signal variation of less than 2%.

Step 3: Ambient Temperature Acquisition (Baseline)

  • Acquire a standard 1H NMR spectrum at 298 K (16 scans, 10-second relaxation delay to ensure quantitative integration of the tert-butyl protons).

  • Process the spectrum. If the N-methyl peak at ~3.28 ppm exhibits a full width at half maximum (FWHM) > 5 Hz, proceed to Step 4.

Step 4: VT-NMR Coalescence Acquisition

  • Gradually increase the probe temperature to 350 K (77 °C) at a rate of 5 K/min.

  • Allow the sample to equilibrate thermally for 10 minutes to prevent convection currents.

  • Re-shim the magnet at 350 K.

  • Acquire the spectrum (16 scans). The N-methyl and Boc signals will now resolve into sharp, distinct singlets, validating the structural assignment without rotameric interference.

Workflow Visualization

The following diagram illustrates the logical decision matrix for resolving rotameric broadening in Boc-protected anilines.

NMR_Workflow Start Synthesize & Purify Target Carbamate Prep Prepare Sample in DMSO-d6 + TMS Start->Prep Acq Acquire 1H NMR at 298 K (Room Temp) Prep->Acq Check Are N-Me or Boc Peaks Broadened? Acq->Check VTNMR Execute VT-NMR Heat Probe to 350 K Check->VTNMR YES (Rotamers Present) Analyze Process Spectrum & Integrate Sharp Singlets Check->Analyze NO (Fast Exchange) VTNMR->Analyze

Caption: Decision matrix and VT-NMR workflow for resolving carbamate rotamers in Boc-protected anilines.

References

  • Hemoglobin as a peroxidase and drug target for oxidative stress-related diseases. bioRxiv. Contains synthetic methodologies and NMR characterization contexts for tert-butyl methyl(4-nitrophenyl)carbamate intermediates. URL:[Link]

Comparative

Interpreting Mass Spectrometry Fragmentation of N-Boc-N-methyl-4-nitroaniline: A Comparative Platform Guide

As a Senior Application Scientist, one of the most common challenges I encounter in structural elucidation is the analysis of highly labile protecting groups conjugated to electron-withdrawing aromatic systems. N-Boc-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges I encounter in structural elucidation is the analysis of highly labile protecting groups conjugated to electron-withdrawing aromatic systems. N-Boc-N-methyl-4-nitroaniline (Exact Mass: 252.1110 Da) is a textbook example of this analytical challenge. It features a tert-butyloxycarbonyl (Boc) protected amine coupled to a strongly electron-withdrawing nitroaromatic core—a "push-pull" system that behaves drastically differently depending on the ionization energy applied.

This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight MS (ESI-Q-TOF) versus Electron Ionization Gas Chromatography MS (EI-GC-MS) for the characterization of this compound. By mapping the causality behind its fragmentation, we can establish a self-validating analytical workflow for complex nitroaromatic carbamates.

Mechanistic Causality: The "Why" Behind the Fragmentation

To accurately interpret the mass spectra of N-Boc-N-methyl-4-nitroaniline, we must first understand the thermodynamic vulnerabilities of its molecular structure.

1. The Extreme Lability of the Boc Group Under collisional activation, Boc-protected amines exhibit a highly predictable, low-energy fragmentation pathway. The tert-butyl group stabilizes a positive charge, making a McLafferty-type rearrangement highly favorable. This results in the neutral loss of isobutylene (56 Da). The resulting intermediate immediately undergoes decarboxylation (loss of CO


, 44 Da), yielding a net loss of 100 Da [1].

2. The Nitro-Nitrite Rearrangement Once the amine is deprotected, the N-methyl-4-nitroaniline core (m/z 153.1) absorbs further collision energy. The nitro group (-NO


) can fragment via two distinct pathways. Direct homolytic cleavage of the C-N bond requires high energy and results in the loss of a nitro radical (46 Da). Alternatively, the molecule can undergo an excited-state nitro-nitrite rearrangement  (isomerization to an -O-N=O ester), which provides a lower-energy exit channel to expel a neutral nitric oxide (NO) radical (30 Da) [2]. This dual-pathway signature is a definitive diagnostic marker for nitroaromatics [3].
Platform Comparison: ESI-MS/MS vs. EI-MS

The choice of ionization platform dictates whether you observe the intact molecule or just its shattered remnants.

  • EI-GC-MS (Hard Ionization, 70 eV): The energy transferred during standard electron ionization vastly exceeds the dissociation threshold of the carbamate bond. Consequently, the molecular ion (M

    
     at m/z 252.1) is typically absent. The spectrum is overwhelmingly dominated by the tert-butyl cation (m/z 57.1) and the deprotected amine radical cation (m/z 152.1). While useful for library matching, EI fails to confirm the intact mass of the protected species.
    
  • ESI-Q-TOF MS/MS (Soft Ionization): Electrospray ionization transfers minimal internal energy, perfectly preserving the protonated precursor ion

    
     at m/z 253.1. By isolating this ion in the quadrupole and applying controlled Collision-Induced Dissociation (CID), we can sequentially break the bonds from weakest (Boc) to strongest (aromatic core), providing absolute structural confirmation.
    
Quantitative Data Summary
Fragment Ion (m/z)ESI-MS/MS (Relative Abundance)EI-MS (Relative Abundance)Neutral Loss / AssignmentMechanistic Origin
253.1 / 252.1 High (Precursor)AbsentIntact Molecule

(ESI) /

(EI)
197.1 MediumAbsent- 56 Da (Isobutylene)McLafferty-type rearrangement
153.1 / 152.1 Base Peak (at CE 20 eV)Base Peak- 100 Da (Boc group)Complete amine deprotection
123.1 / 122.1 LowMedium- 30 Da (NO)Nitro-nitrite rearrangement
107.1 / 106.1 MediumHigh- 46 Da (NO

)
Direct homolytic C-N cleavage
57.1 AbsentHightert-butyl cationDirect source cleavage of Boc
Self-Validating Experimental Protocol: Energy-Resolved ESI-Q-TOF MS/MS

To move beyond theoretical prediction and definitively prove the structural connectivity of N-Boc-N-methyl-4-nitroaniline, we utilize an Energy-Resolved MS/MS workflow. This protocol acts as a self-validating system: by correlating specific collision energies (CE) with sequential bond cleavages, we mathematically validate the precursor-product relationships.

Step 1: Analyte Protonation (Sample Prep) Dissolve the compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor in the ESI droplet, ensuring maximum ionization efficiency for the


 precursor (m/z 253.1) and suppressing sodium adduct formation (

), which can complicate CID spectra.

Step 2: Chromatographic Desalting Inject 2 µL onto a rapid C18 UHPLC column (50 x 2.1 mm, 1.8 µm). Causality: Direct infusion often leads to ion suppression from synthesis salts. Chromatographic retention separates the intact carbamate from trace unreacted 4-nitroaniline, preventing isobaric interference in the source.

Step 3: Precursor Isolation (MS1) Isolate m/z 253.1 in the first quadrupole using a narrow 1.3 Da isolation window. Causality: This strict isolation ensures that all subsequent fragments generated in the collision cell originate exclusively from our target molecule, eliminating false positives from background chemical noise.

Step 4: Energy-Resolved CID Ramping (MS2) Subject the isolated precursor to three sequential MS/MS scans at increasing Collision Energies (CE) using Argon as the collision gas:

  • CE = 10 eV (Low Energy): Validates the most labile bond. You will observe the initial appearance of m/z 197.1 (loss of isobutylene).

  • CE = 20 eV (Medium Energy): Validates secondary cleavage. The m/z 197.1 ion depletes, and m/z 153.1 (complete Boc loss) becomes the base peak.

  • CE = 40 eV (High Energy): Validates the core aromatic structure. The m/z 153.1 ion shatters, yielding m/z 107.1 (direct NO

    
     loss) and m/z 123.1 (nitro-nitrite rearrangement).
    

By plotting the relative abundance of these fragments against the ramping CE (a breakdown curve), the sequential nature of the fragmentation is empirically proven.

Fragmentation Pathway Visualization

G M [M+H]+ m/z 253.1 Iso [M+H - C4H8]+ m/z 197.1 M->Iso - Isobutylene (56 Da) Amine [M+H - Boc]+ m/z 153.1 M->Amine - Boc (100 Da) Iso->Amine - CO2 (44 Da) Nitro1 [m/z 153.1 - NO2]+ m/z 107.1 Amine->Nitro1 - NO2 (46 Da) Nitro2 [m/z 153.1 - NO]+ m/z 123.1 Amine->Nitro2 - NO (30 Da)

Fragmentation pathway of N-Boc-N-methyl-4-nitroaniline [M+H]+ mapping sequential neutral losses.

References
  • Tibbetts, K. M. "Ultrafast Dynamics of Nitro–Nitrite Rearrangement and Dissociation in Nitromethane Cation." The Journal of Physical Chemistry A. URL: [Link]

  • Danikiewicz, W. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects." European Journal of Mass Spectrometry. URL: [Link]

Validation

Purity Assessment of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate: A Comparative Technical Guide

Executive Summary The purity assessment of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate presents a specific chromatographic challenge: balancing the retention of a highly hydrophobic Boc-protected species while ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate presents a specific chromatographic challenge: balancing the retention of a highly hydrophobic Boc-protected species while ensuring the resolution of its significantly more polar degradation products (specifically N-methyl-4-nitroaniline).

While standard RP-HPLC is the industry workhorse for this analysis, this guide compares it against orthogonal methods like Quantitative NMR (qNMR) and UHPLC to provide a holistic view of purity assignment. This document outlines a validated HPLC protocol designed to prevent on-column degradation—a common pitfall when analyzing thermally labile carbamates.

Part 1: The Target Analyte & Critical Quality Attributes (CQA)

Understanding the physicochemical disparity between the target and its impurities is the key to method development.

FeatureTarget MoleculeKey Impurity (Degradant)
Name Tert-butyl N-methyl-N-(4-nitrophenyl)carbamateN-methyl-4-nitroaniline
Functionality Hydrophobic CarbamatePolar Aniline
LogP (Approx) ~2.8 - 3.2~1.8
UV Max ~270 nm (Nitro/Aromatic)~380 nm (Strong yellow shift)
Detection Risk False High Purity: If the impurity elutes in the void volume.Response Factor Variation: The impurity has a higher extinction coefficient in the visible range.
Degradation Pathway & Analytical Consequence

The tert-butyl carbamate (Boc) group is acid-sensitive. In HPLC, using low pH mobile phases at high column temperatures (>40°C) can induce in-situ hydrolysis, leading to "ghost peaks" or split peaks.

degradation_pathway cluster_consequence Analytical Consequence Target Target Analyte (Boc-Protected) Intermediate Transition State (Acid/Heat Induced) Target->Intermediate H+ / >40°C Product Impurity (N-methyl-4-nitroaniline) Intermediate->Product Gas CO2 + Isobutylene (Silent in UV) Intermediate->Gas Warning Baseline Noise & Quantification Error Product->Warning

Figure 1: Thermal and acidic degradation pathway of the Boc-carbamate during analysis.

Part 2: Comparative Analysis of Methods

This section objectively compares the recommended HPLC method against alternative techniques.

FeatureMethod A: RP-HPLC (Recommended) Method B: UHPLC Method C: qNMR
Principle Separation based on hydrophobicity (C18).[1]High-pressure, sub-2µm particle separation.Proton counting relative to internal standard.
Primary Use Routine QC, impurity profiling.High-throughput screening.Absolute Purity (Reference Standard Certification).
Run Time 15–20 mins3–5 mins~10 mins (acquisition + processing)
Sensitivity High (UV detection).Very High.Low (requires >5 mg sample).
Reference Std Required for quantitation.Required. Not Required (Self-validating).
Pros Robust, widely available, separates isomers.Speed; lower solvent consumption.Eliminates response factor errors; non-destructive.
Cons Slower than UHPLC.Higher backpressure; frictional heating risk.Cannot detect inorganic salts; lower sensitivity for trace impurities (<0.1%).

Part 3: The Optimized HPLC Protocol

This protocol is designed to maximize resolution between the polar aniline impurity and the hydrophobic target while minimizing on-column degradation.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

    • Why? High carbon load provides excellent retention for the Boc-group; end-capping reduces tailing of the nitroaniline impurity.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Avoid TFA if using MS detection (signal suppression). Formic acid is sufficient to suppress silanol ionization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Critical: Do not exceed 30°C to prevent Boc-deprotection).

  • Injection Volume: 5–10 µL.

  • Detection:

    • Channel 1 (Quantification): 270 nm (Nitro group absorption).

    • Channel 2 (Impurity Check): 380 nm (Specific for free nitroaniline).

Gradient Program

The gradient is aggressive to elute the hydrophobic target efficiently after separating the polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
12.0595Linear Gradient (Elute Target)
15.0595Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

    • Caution: Do not dissolve pure sample in 100% ACN if the initial gradient is high water; it may precipitate at the injection head.

  • Concentration: 0.5 mg/mL (for assay); 1.0 mg/mL (for impurity profiling).

  • System Suitability:

    • Prepare a mixture of the Target and N-methyl-4-nitroaniline.

    • Requirement: Resolution (Rs) > 2.0 between the two peaks.

Part 4: Analytical Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct method based on the stage of drug development.

method_selection Start Sample Received: Boc-Nitroaniline Derivative Goal Define Analytical Goal Start->Goal AbsPurity Method: qNMR (Internal Standard) Goal->AbsPurity Reference Standard Certification RoutineQC Method: HPLC-UV (Protocol Above) Goal->RoutineQC Batch Release / Reaction Monitoring TraceImp Method: LC-MS/MS (SIM Mode) Goal->TraceImp Genotoxic Impurity Screening Check DAD Spectrum Analysis RoutineQC->Check Check Peak Purity Pass Pass Check->Pass Pure Peak Fail Fail Check->Fail Co-elution Report Report Pass->Report Generate CoA Optimize Optimize Fail->Optimize Switch to Phenyl-Hexyl Column

Figure 2: Method selection workflow based on analytical requirements.

Part 5: Representative Performance Data (Simulated)

The following data represents typical system suitability results using the protocol defined above.

ParameterN-methyl-4-nitroaniline (Impurity)Target AnalyteAcceptance Criteria
Retention Time (min) 4.210.8N/A
Relative Retention (RRT) 0.391.00Consistent within ±0.02
Resolution (Rs) N/A> 15.0> 2.0
Tailing Factor 1.11.05< 1.5
Plates (N) ~8,000~15,000> 5,000

Interpretation: The large difference in retention time (RRT 0.39 vs 1.00) confirms that the hydrophobic Boc group provides significant retention, making separation from the de-protected impurity robust.

References

  • BenchChem. (2025).[1][2] High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide. Link

  • Sigma-Aldrich. (2024). HPLC Separation of Nitrosamines with Supel Carbon LC. Link

  • Organic Syntheses. (2006). Synthesis of Tert-Butyl Carbamates via Mannich Reaction. Org. Synth. 2006, 83, 55-60. Link

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Link

  • Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Link

Sources

Comparative

FTIR Spectral Signatures and Performance Comparison: Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate vs. Analogs

Executive Summary As drug development professionals and synthetic chemists increasingly rely on highly functionalized aniline derivatives for peptidomimetics and targeted inhibitors[1], the precise structural validation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and synthetic chemists increasingly rely on highly functionalized aniline derivatives for peptidomimetics and targeted inhibitors[1], the precise structural validation of these intermediates becomes non-negotiable. Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (often referred to as Boc-N-Me-4-nitroaniline) is a critical tertiary carbamate building block[2].

This guide objectively compares the Fourier-Transform Infrared (FTIR) spectral performance of this target compound against its unmethylated analog (Tert-butyl N-(4-nitrophenyl)carbamate) and its secondary amine precursor (N-methyl-4-nitroaniline). By understanding the causality behind these spectral shifts, researchers can establish a self-validating experimental framework to ensure 100% reaction conversion and structural integrity.

Mechanistic Insights: The Causality of Spectral Shifts

When analyzing the FTIR spectra of these compounds, the transition from a secondary amine to a tertiary carbamate induces profound, predictable changes in the vibrational modes. As an application scientist, you must look beyond simply matching numbers and understand the why behind the spectra:

  • Ablation of Hydrogen Bonding (The N-H Stretch): The precursor, N-methyl-4-nitroaniline, possesses a secondary amine that participates in intermolecular hydrogen bonding, yielding a distinct, sharp N-H stretch at 3369 cm⁻¹[3]. Upon Boc-protection, this proton is replaced by the bulky tert-butoxycarbonyl group. The complete disappearance of the N-H stretch is the definitive marker of successful conversion. (Note: Trace broad bands around 3311 cm⁻¹ in empirical literature[2] are often artifacts of ambient moisture/O-H stretching in the sample matrix, underscoring the need for rigorous sample drying).

  • Carbamate Carbonyl Dynamics (The C=O Stretch): In the unmethylated analog, tert-butyl (4-nitrophenyl)carbamate, the presence of an N-H bond allows for strong hydrogen bonding, which significantly weakens the C=O double bond character, shifting its stretching frequency unusually low to 1633 cm⁻¹[4]. In the fully methylated target compound, the C=O stretch shifts to 1651 cm⁻¹[2]. While tertiary carbamates typically exhibit even higher C=O frequencies, the intense electron-withdrawing nature of the para-nitro group alters the resonance dynamics of the nitrogen lone pair, leading to this specific, lowered spectral signature.

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing para-nitro group restricts the delocalization of the nitrogen lone pair, maintaining its own distinct symmetric and asymmetric stretches around 1340 cm⁻¹ and 1515–1545 cm⁻¹, respectively, across all three compounds[2][4].

Comparative FTIR Spectral Analysis

The following table synthesizes the empirical quantitative data for the target compound and its alternatives, providing a clear benchmark for comparative analysis.

Functional GroupN-methyl-4-nitroaniline (Precursor)[3]Tert-butyl (4-nitrophenyl)carbamate (Unmethylated Analog)[4]Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (Target)[2]
N-H Stretch 3369 cm⁻¹ (Secondary Amine)3350, 3290 cm⁻¹ (H-bonded)Absent (Trace 3311 cm⁻¹ indicates moisture)
C=O Stretch N/A1633 cm⁻¹ (Strongly H-bonded)1651 cm⁻¹ (Tertiary Carbamate)
NO₂ Asym. Stretch ~1520 cm⁻¹1538 cm⁻¹1545, 1515 cm⁻¹
C-H Stretch (Alkyl) ~2930 cm⁻¹ (N-CH₃ only)2937, 2877 cm⁻¹ (t-butyl only)2916, 2850 cm⁻¹ (t-butyl + N-CH₃)
C-O Stretch (Boc) N/A1250–1150 cm⁻¹ region1245 cm⁻¹

Experimental Workflow: Synthesis & FTIR Validation

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the synthesis and spectral confirmation of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate.

Objective: Synthesize the target tertiary carbamate and validate the complete conversion of the secondary amine using ATR-FTIR spectroscopy.

Step 1: Reaction Setup Dissolve 500 mg of N-methyl-4-nitroaniline (1 eq) in 20 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a dry nitrogen atmosphere[2].

Step 2: Catalytic Reagent Addition Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O, 860 mg) followed by 1.2 equivalents of 4-Dimethylaminopyridine (DMAP, 482 mg)[2]. Causality Check: The secondary amine of N-methyl-4-nitroaniline is highly deactivated due to the electron-withdrawing para-nitro group. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forces the reaction forward, overcoming the inherent electronic deactivation.

Step 3: Reaction Monitoring Stir the mixture at room temperature for 4 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase until the bright yellow spot of the starting material is completely consumed.

Step 4: Workup & Purification Remove volatiles in vacuo. Dilute the residue with Ethyl Acetate (50 mL), and wash sequentially with saturated sodium bicarbonate solution (2 × 50 mL) and brine (2 × 50 mL). Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify via silica gel column chromatography to yield the product[2].

Step 5: ATR-FTIR Sample Preparation Critical Step: Ensure the purified solid is thoroughly dried under high vacuum for at least 12 hours. Residual moisture will produce a false-positive broad peak around 3311 cm⁻¹ (O-H stretch) that mimics an N-H bond, compromising your spectral validation[2].

Step 6: Spectral Verification Place a few milligrams of the dried solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans). Confirm the absence of the 3369 cm⁻¹ peak and the emergence of the new C=O peak at 1651 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the logical relationship between the chemical transformation and the corresponding FTIR validation markers.

G cluster_0 Chemical Transformation cluster_1 FTIR Spectral Validation Logic SM N-methyl-4-nitroaniline (Secondary Amine) Reagents Boc2O, DMAP, THF (N-tert-butoxycarbonylation) SM->Reagents Peak1 Presence of N-H Stretch (~3369 cm⁻¹) SM->Peak1 Prod Tert-butyl N-methyl-N- (4-nitrophenyl)carbamate (Tertiary Carbamate) Reagents->Prod Peak2 Appearance of C=O Stretch (~1651 cm⁻¹) Prod->Peak2 Peak3 Absence of N-H Stretch (Complete Conversion) Prod->Peak3 Peak1->Peak3 Loss of N-H bond

Fig 1: Workflow correlating N-Boc protection transformation with FTIR spectral validation.

References

  • Hotra, A., et al. "Synthesis of mycobacterium tuberculosis atp synthase inhibitors." Nanyang Technological University Digital Repository, 2022.

  • "Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals." ResearchGate, 2019.

  • "Design, Synthesis and Biological Evaluation of Retinoid and Non-Retinoid Mimetics of Fenretinide as Chemotherapeutic Agents." White Rose eTheses Online (University of Leeds), 2014.

  • "Hemoglobin as a peroxidase and drug target for oxidative stress-related diseases." bioRxiv, 2024.

Sources

Validation

A Comparative Guide to the Synthesis of N-methyl-4-nitroaniline: An Application Scientist's Perspective

Introduction N-methyl-4-nitroaniline (MNA) is a pivotal chemical intermediate with a broad spectrum of applications, ranging from the synthesis of dyes and pharmaceuticals to its use as a stabilizer and desensitizing age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-4-nitroaniline (MNA) is a pivotal chemical intermediate with a broad spectrum of applications, ranging from the synthesis of dyes and pharmaceuticals to its use as a stabilizer and desensitizing agent in energetic materials.[1][2][3] Its molecular structure, featuring an electron-donating methylamino group and a powerful electron-withdrawing nitro group on a benzene ring, makes it a valuable precursor for creating complex molecular architectures.[2] For researchers and process chemists, selecting the optimal synthetic route to MNA is a critical decision dictated by factors such as yield, purity, cost, safety, and scalability.

This guide provides an in-depth, comparative analysis of the three primary synthetic strategies for preparing N-methyl-4-nitroaniline. As Senior Application Scientists, our goal is not merely to present protocols but to delve into the mechanistic rationale behind these methods, offering field-proven insights to guide your experimental choices. We will explore direct N-methylation, nucleophilic aromatic substitution, and modern palladium-catalyzed cross-coupling, evaluating the distinct advantages and challenges of each approach.

Chapter 1: Direct N-Methylation of 4-nitroaniline

The most straightforward conceptual approach to synthesizing N-methyl-4-nitroaniline is the direct methylation of the primary amine, 4-nitroaniline. This strategy leverages a readily available starting material and focuses on the formation of a single C-N bond. However, the challenge lies in achieving selective mono-methylation while avoiding the formation of the N,N-dimethylated byproduct.

Principle and Mechanistic Insight

The nitrogen atom of the amino group in 4-nitroaniline possesses a lone pair of electrons, rendering it nucleophilic. Direct alkylation occurs via an SN2 reaction, where this lone pair attacks an electrophilic methyl group from a methylating agent (e.g., methyl iodide). A base is typically required to deprotonate the resulting ammonium salt, regenerating the neutral amine which, unfortunately, can then undergo a second methylation. The key to a successful mono-alkylation is to control the reactivity and stoichiometry of the reagents.

Route 1A: Classical Alkylation with Methyl Halides

This method employs a classic SN2 reaction using a potent methylating agent like methyl iodide (CH₃I) or dimethyl sulfate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or potassium tert-butoxide (t-BuOK, 1.1 eq.).[4]

  • Stir the mixture at room temperature for 20-30 minutes to form the anilide anion.

  • Slowly add methyl iodide (1.1 eq.) to the suspension.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to yield N-methyl-4-nitroaniline.

Causality and Trustworthiness: The use of a strong base like t-BuOK quantitatively deprotonates the aniline, creating a more potent nucleophile.[4] This can improve the reaction rate but also increases the risk of over-methylation if the stoichiometry of the methylating agent is not carefully controlled. The protocol is self-validating through TLC monitoring, which allows the researcher to observe the consumption of starting material and the formation of both the desired mono-methylated product and the potential di-methylated byproduct, enabling timely quenching of the reaction.

Route 1B: Protective Group Strategy: Formylation-Methylation-Deformylation

To circumvent the issue of over-methylation, a robust three-step sequence involving a formyl protecting group can be employed. This method offers excellent control and typically results in higher purity of the final product.

Experimental Protocol:

  • Step 1: N-Formylation: Reflux 4-nitroaniline (1.0 eq.) with an excess of formic acid for 4-6 hours. After cooling, pour the mixture into cold water. The N-formyl-4-nitroaniline will precipitate and can be collected by filtration.[4]

  • Step 2: N-Methylation: Dissolve the dried N-formyl-4-nitroaniline (1.0 eq.) in DMF. Add potassium tert-butoxide (1.0 eq.) and stir for 20 minutes at room temperature. Add methyl iodide (1.1 eq.) and continue stirring for 8 hours. The product, N-methyl-N-formyl-4-nitroaniline, is isolated by precipitation in water and filtration.[4]

  • Step 3: Deformylation (Hydrolysis): Dissolve the N-methyl-N-formyl-4-nitroaniline in ethanol and add an aqueous solution of sodium hydroxide or hydrochloric acid. Heat the mixture to reflux for 1-2 hours to cleave the formyl group. After cooling and neutralization, the final product, N-methyl-4-nitroaniline, precipitates and is purified by recrystallization.

Causality and Trustworthiness: The formyl group temporarily blocks one of the N-H sites, preventing di-alkylation. The subsequent hydrolysis step is a clean and efficient deprotection. Each step yields a stable, isolable intermediate, allowing for purification at every stage. This modularity ensures the final product's high purity, with yields for each step reported to be over 90%, leading to a high overall yield.[4]

Visualization of Direct Methylation Routes

G cluster_0 Direct N-Methylation Strategies cluster_1A Route 1A cluster_1B Route 1B A 4-Nitroaniline C CH₃I, Base (e.g., t-BuOK) DMF, RT A->C E 1. HCOOH, Reflux (Formylation) A->E B N-methyl-4-nitroaniline (Product) C->B D N,N-dimethyl-4-nitroaniline (Byproduct) C->D Over-methylation F N-formyl-4-nitroaniline E->F G 2. CH₃I, t-BuOK (Methylation) F->G H N-methyl-N-formyl-4-nitroaniline G->H I 3. NaOH or HCl (Hydrolysis) H->I I->B

Caption: Comparative workflows for direct N-methylation of 4-nitroaniline.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves forming the C-N bond by reacting a 4-halonitrobenzene derivative with methylamine. This approach falls under the class of Nucleophilic Aromatic Substitution (SNAr) reactions.

Principle and Mechanistic Insight

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned para (or ortho) to a leaving group (like -Cl or -F), dramatically alters the ring's electronics.[5] This -NO₂ group delocalizes the negative charge of the intermediate (known as a Meisenheimer complex) through resonance, thereby stabilizing it and lowering the activation energy for the reaction.[6] The reaction proceeds via an addition-elimination mechanism: the nucleophile (methylamine) attacks the carbon bearing the leaving group, forming the stabilized Meisenheimer complex, which then rearomatizes by expelling the halide ion.[5] The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-limiting step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Experimental Protocol
  • Charge a high-pressure reaction vessel with 4-chloronitrobenzene (1.0 eq.) and a solvent such as ethanol or DMSO.

  • Add an aqueous or alcoholic solution of methylamine (CH₃NH₂, 2.0-3.0 eq.). An excess is used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Seal the vessel and heat the reaction mixture to 130-150 °C for several hours. The reaction must be monitored for pressure buildup.[4]

  • After cooling to room temperature, vent the vessel carefully.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining methylamine hydrochloride, and recrystallize from ethanol.

Causality and Trustworthiness: The harsh conditions (high temperature and pressure) are necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.[4] Using an excess of the volatile methylamine ensures the reaction proceeds to completion and avoids the need for an additional base. This protocol's validation relies on careful temperature and pressure control and subsequent product characterization (e.g., melting point and NMR spectroscopy) to confirm the complete substitution and absence of starting material.

Visualization of the SNAr Pathway

G cluster_resonance Resonance Stabilization Start 4-Chloronitrobenzene + Methylamine (CH₃NH₂) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Addition (Rate-limiting step) Product N-methyl-4-nitroaniline Intermediate->Product Elimination Byproduct Cl⁻ l1 Negative charge is delocalized onto the oxygen atoms of the nitro group. Intermediate->l1

Caption: The addition-elimination mechanism of the SNAr reaction.

Chapter 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a modern, powerful method for C-N bond formation. This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to traditional methods.[7]

Principle and Mechanistic Insight

This reaction creates an aniline derivative from an aryl halide and an amine. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-chloronitrobenzene), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

The choice of ligand, typically a bulky, electron-rich phosphine like X-Phos or Xantphos, is critical. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[9][10]

Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-chloronitrobenzene (1.0 eq.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2 eq.).[10]

  • Evacuate and backfill the flask with the inert gas several times.

  • Add a solution of methylamine (1.2 eq., e.g., as a solution in THF) and an anhydrous, aprotic solvent like toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness: The strict requirement for inert conditions is paramount because the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. The strong base is essential for deprotonating the amine within the catalytic cycle.[10] This protocol's reliability stems from its high functional group tolerance and milder conditions compared to SNAr. Validation is achieved by chromatographic monitoring to confirm full conversion and purification to isolate the high-purity product.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-NH₂CH₃(L₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NHCH₃(L₂) (Amido Complex) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NHCH₃ (Product) Start Ar-X (4-Cl-Nitrobenzene) Amine CH₃NH₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Chapter 4: Comparative Analysis and Application Scientist's Recommendation

The selection of an optimal synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each pathway.

Parameter Route 1B: Protective Group Route 2: SNAr Route 3: Buchwald-Hartwig
Starting Materials 4-Nitroaniline, Formic Acid, CH₃I4-Chloronitrobenzene, Methylamine4-Chloronitrobenzene, Methylamine
Typical Yield >80% (overall)[4]70-85%85-95%[9]
Reaction Conditions Stepwise; RT to RefluxHigh Temp (130-150°C), High PressureModerate Temp (80-110°C), Inert Atm.
Reagent Cost Low to ModerateLowHigh (Pd catalyst & ligand)
Safety & Environment Uses toxic CH₃I; multiple stepsHigh pressure; volatile/flammable amineRequires inert gas; catalyst is a heavy metal
Scalability Good; robust procedureChallenging due to high pressureModerate; catalyst cost can be prohibitive
Key Advantage High purity, avoids over-methylationAtom economical, few stepsMild conditions, high yield, broad scope
Key Disadvantage Three steps, more process timeHarsh conditions, safety risksHigh cost, sensitivity to air
Application Scientist's Recommendation
  • For Small-Scale Research & Medicinal Chemistry: The Buchwald-Hartwig amination (Route 3) is often the method of choice. Its reliability, high yield, and tolerance for diverse functional groups make it ideal for synthesizing analogs and exploring molecular space where material cost is secondary to speed and success.

  • For Large-Scale Industrial Production: The decision is a trade-off between the Protective Group strategy (Route 1B) and SNAr (Route 2) .

    • The SNAr route is highly atom-economical and uses inexpensive bulk chemicals. However, the capital investment in high-pressure reactors and the significant safety protocols required can be substantial.

    • The Protective Group strategy is operationally simpler from an equipment standpoint (no high pressure) and delivers a very pure product, which can reduce downstream purification costs. Although it involves more steps, its robustness and control make it a very strong candidate for scale-up.

  • For Educational or Resource-Limited Settings: The Classical Alkylation (Route 1A) or the Protective Group strategy (Route 1B) are most suitable. They utilize standard laboratory glassware and relatively inexpensive reagents (with appropriate safety precautions for methyl iodide).

Conclusion

The synthesis of N-methyl-4-nitroaniline can be successfully achieved through several distinct chemical pathways. The classical direct methylation offers simplicity but is fraught with selectivity issues, which can be elegantly solved by using a protecting group strategy. Nucleophilic aromatic substitution provides a direct, atom-economical route but demands harsh conditions and specialized equipment. Finally, the modern Buchwald-Hartwig amination delivers high yields under mild conditions at the cost of expensive and sensitive catalyst systems. The ultimate choice of method depends on a careful evaluation of the specific goals of the project, balancing the need for purity, yield, and speed against the practical constraints of cost, safety, and available equipment.

References

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. Reductive N-methylation of 4-nitroanisole using Pd/C-and Fe2O3/NGr@C-catalysts. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives. Available from: [Link]

  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. Method for preparing N-methyl paranitroaniline - CN101580473B.
  • Google Patents. Process for n-methylating nitroanilines and compounds prepared thereby - US3591638A.
  • Google Patents. Preparation method of 2-methyl-4-nitrophenylamine - CN101774929A.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • SIELC Technologies. N-Methyl-4-nitroaniline. Available from: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Available from: [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

  • ScienceDirect. methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate and its Analogs

Introduction Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a molecule of interest in organic synthesis, potentially as a protected amine or as an intermediate in the synthesis of more complex structures. Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a molecule of interest in organic synthesis, potentially as a protected amine or as an intermediate in the synthesis of more complex structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. Specifically, 13C NMR provides a detailed fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the functional groups and overall structure of the molecule.

This guide will present a detailed comparison of the predicted 13C NMR chemical shifts of the target molecule with the experimentally determined spectra of key structural analogs: Tert-butyl (4-nitrophenyl)carbamate and N-Methyl-4-nitroaniline. This comparative approach allows for a robust understanding of the influence of the N-methylation on the chemical shifts of the carbamate and the substituted aromatic ring.

Predicted 13C NMR Spectrum of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

The structure of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate contains several distinct carbon environments, which are expected to give rise to a predictable 13C NMR spectrum. The key structural features influencing the chemical shifts are the carbamate carbonyl group, the tert-butyl group, the N-methyl group, and the electron-withdrawing nitro group on the phenyl ring.

The following diagram illustrates the predicted chemical shifts and the logical workflow for their assignment based on the analysis of its structural analogs.

G cluster_target Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate cluster_analogs Structural Analogs (Experimental Data) cluster_principles Underlying Principles Target Predicted 13C NMR Shifts (Target Molecule) Analog1 Tert-butyl (4-nitrophenyl)carbamate (Missing N-Methyl) Analog1->Target Introduces N-Methyl effect Analog2 N-Methyl-4-nitroaniline (Missing Boc Group) Analog2->Target Introduces Boc group effect Principle1 Inductive Effects (Nitro Group, Carbonyl) Principle1->Target Principle2 Resonance Effects (Nitro Group, Amide) Principle2->Target Principle3 Steric Effects (N-Methyl vs. N-H) Principle3->Target

Caption: Workflow for predicting the 13C NMR spectrum of the target molecule.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for Tert-butyl (4-nitrophenyl)carbamate and N-Methyl-4-nitroaniline, alongside the predicted shifts for Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomTert-butyl (4-nitrophenyl)carbamate (Experimental, CDCl3)[1]N-Methyl-4-nitroaniline (Experimental, DMSO-d6)Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (Predicted)Rationale for Prediction
C=O ~152.7-~153-155The electronic environment of the carbonyl is similar to the non-methylated analog. A slight downfield shift may be observed due to the electron-donating nature of the methyl group.
C(CH3)3 ~80.9-~81-83The quaternary carbon of the tert-butyl group is expected to be in a similar environment.
C(CH3)3 ~28.3-~28-29The methyl carbons of the tert-butyl group are also expected to have similar chemical shifts.
N-CH3 -~30.8~35-40The N-methyl carbon will be present in the target molecule. Its chemical shift is influenced by the adjacent nitrogen and the carbamate group.
C-NO2 ~143.0~138.0~143-145The carbon attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group.
C-N ~137.5~151.0~148-151The carbon attached to the nitrogen is expected to be influenced by both the nitrogen and the carbamate group. The N-methylation will likely cause a downfield shift compared to the secondary amine.
CH (ortho to N) ~118.0~111.0~115-120These carbons are influenced by the resonance and inductive effects of the substituted amino group.
CH (meta to N) ~125.0~126.0~125-127These carbons are primarily influenced by the nitro group's electron-withdrawing effect.

In-depth Discussion of Substituent Effects

The introduction of a methyl group on the nitrogen atom of the carbamate is predicted to have several notable effects on the 13C NMR spectrum:

  • N-Methyl Carbon: A new signal will appear in the aliphatic region, typically between 35-40 ppm, corresponding to the N-methyl carbon.

  • Aromatic Carbons: The electronic nature of the nitrogen atom is altered by the substitution of a hydrogen with a methyl group. The methyl group is weakly electron-donating, which can influence the electron density in the phenyl ring and cause slight shifts in the aromatic carbon signals compared to the non-methylated analog.

  • Carbamate Carbonyl: The electron-donating methyl group may slightly increase the electron density at the nitrogen, which in turn could lead to a minor downfield shift of the carbonyl carbon due to resonance effects.

The strong electron-withdrawing nitro group dominates the electronic environment of the aromatic ring, causing significant deshielding of the ipso-carbon (C-NO2) and the ortho- and para-carbons relative to benzene.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum for a small organic molecule like Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate.

1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).[2]

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for 13C NMR spectroscopy.

Conclusion

While a definitive experimental 13C NMR spectrum for Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate remains to be published, a detailed and reliable prediction of its chemical shifts can be achieved through a comparative analysis with its close structural analogs. This guide provides a robust framework for the interpretation of the 13C NMR spectrum of this and similar molecules, highlighting the subtle yet significant electronic effects of N-alkylation on a carbamate system. The provided experimental protocol serves as a standard methodology for obtaining high-quality 13C NMR data for molecular characterization.

References

  • Supporting Information for a publication by the Royal Society of Chemistry. (URL not provided in search results)
  • SpectraBase. Tert-butyl N-(4-nitrophenyl)carbamate. [Link]

  • PubChem. tert-Butyl 4-nitrophenylcarbamate. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ResearchGate. Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

  • The Royal Society of Chemistry. Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • 13C Chemical Shift Table. (A general reference, specific URL not available).

Sources

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